molecular formula C6H5BrN2O3 B189598 2-Bromo-5-methyl-4-nitropyridine 1-oxide CAS No. 60323-98-0

2-Bromo-5-methyl-4-nitropyridine 1-oxide

Cat. No.: B189598
CAS No.: 60323-98-0
M. Wt: 233.02 g/mol
InChI Key: LUUOUEOEHQBXSX-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-nitropyridine 1-oxide is a high-value chemical intermediate in advanced medicinal chemistry research, particularly in the development of novel antitumor agents. Its primary research application is in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, which are designed as potent colchicine-binding site inhibitors (CBSIs) . These inhibitors target tubulin, a critical protein in cell division, and have demonstrated the ability to disrupt microtubule dynamics, leading to the inhibition of tubulin polymerization, G2/M phase cell cycle arrest, and the induction of apoptosis in various cancer cell lines . The constrained structure of the synthesized derivatives helps overcome the stability issues associated with earlier drug leads like combretastatin A-4, making this compound a vital building block for researchers investigating next-generation anticancer therapies with improved efficacy and stability profiles . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUOUEOEHQBXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346884
Record name 2-Bromo-5-methyl-4-nitropyridine 1-oxide
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Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60323-98-0
Record name Pyridine, 2-bromo-5-methyl-4-nitro-, 1-oxide
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Record name 2-Bromo-5-methyl-4-nitropyridine 1-oxide
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Record name 2-bromo-5-methyl-4-nitropyridin-1-ium-1-olate
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-5-methyl-4-nitropyridine 1-oxide. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development. The information is presented with a focus on experimental data and practical application, including detailed protocols and safety guidelines.

Chemical and Physical Properties

This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure is characterized by a pyridine N-oxide core with bromo, methyl, and nitro substituents, which impart specific reactivity to the molecule.

Core Identifiers
PropertyValueReference
IUPAC Name This compound[2]
CAS Number 60323-98-0[1][2][3]
Molecular Formula C6H5BrN2O3[1][4]
Molecular Weight 233.02 g/mol [4]
InChI Key LUUOUEOEHQBXSX-UHFFFAOYSA-N[2]
Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Appearance Light yellow to yellow powder or crystals[2]
Purity ≥98%[1][2][3]
Form Powder[1]
Storage Temperature 2-8°C, under inert atmosphere[2]
Solubility No data available
Melting Point No data available
Boiling Point No data available

Reactivity and Applications

The chemical utility of this compound stems from the specific arrangement of its functional groups. The pyridine N-oxide moiety activates the ring system, particularly at the 2- and 4-positions, for nucleophilic substitution.

The nitro group at the 4-position is a strong electron-withdrawing group and an excellent leaving group, making this position highly susceptible to nucleophilic attack.[5] The bromine atom at the 2-position is also a good leaving group, enabling a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds. The methyl group at the 5-position provides a steric and electronic influence on the molecule's reactivity.

Due to these reactive sites, this compound is a valuable building block in medicinal chemistry and process development for creating novel pharmaceutical and agrochemical agents.[1]

Caption: Key reactive sites for chemical modification.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the synthesis of the isomeric compound 5-bromo-2-methyl-4-nitropyridine 1-oxide, which follows a similar synthetic logic involving the nitration of a pyridine N-oxide precursor.[4]

Materials:

  • 5-bromo-2-methylpyridine 1-oxide (1 eq)

  • Sulfuric acid (H₂SO₄, 6 eq)

  • Fuming nitric acid (HNO₃, 5 eq)

  • Dichloromethane (CH₂Cl₂)

  • 2 M aqueous sodium carbonate (Na₂CO₃)

  • Magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-methylpyridine 1-oxide (1 eq) in sulfuric acid (6 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Add fuming nitric acid (5 eq) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 90°C and maintain for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly neutralize the mixture to a pH of 10 by adding 2 M aqueous sodium carbonate.

  • Extract the aqueous solution twice with dichloromethane.

  • Combine the organic extracts and dry over magnesium sulfate.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the final product.[4]

The reported yield for this procedure is approximately 90%.[4]

G Synthesis Workflow start Start: 5-bromo-2-methylpyridine 1-oxide in H2SO4 nitration Nitration: Add fuming HNO3 at 0°C start->nitration Cool heating Reaction: Heat to 90°C for 2 hours nitration->heating Warm & Heat neutralization Workup: Cool and neutralize with Na2CO3 heating->neutralization Cool extraction Extraction: Extract with CH2Cl2 neutralization->extraction drying Drying & Isolation: Dry with MgSO4 and concentrate extraction->drying product Product: 2-Bromo-5-methyl-4- nitropyridine 1-oxide drying->product Evaporate solvent

Caption: Workflow for the synthesis of the target compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[6][7]

Hazard Identification

Signal Word: Warning[2]

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures

Prevention: [2][6]

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink, or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

Response: [2][6]

  • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • IF ON SKIN: Wash with plenty of water.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[6]

  • Skin Protection: Handle with chemical-resistant gloves (EN 374). Wear impervious clothing to prevent skin contact.[6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., NIOSH/MSHA or EN 149 approved).[8]

This document is for informational purposes only and does not constitute a warranty of any kind. Users should conduct their own investigations to determine the suitability of the information for their particular purposes. In no event shall the authors be liable for any claims, losses, or damages of any third party or for lost profits or any special, indirect, incidental, consequential, or exemplary damages, howsoever arising, even if the authors have been advised of the possibility of such damages.

References

An In-depth Technical Guide to 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 60323-98-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a key heterocyclic building block in synthetic and medicinal chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and common reactions, and explores its applications in drug discovery, particularly in the development of kinase inhibitors.

Core Molecular Data

This compound is a functionalized pyridine derivative. The presence of a bromine atom, a nitro group, and an N-oxide functionality makes it a versatile reagent for a variety of chemical transformations. The electron-withdrawing nature of the nitro group and the N-oxide enhances the reactivity of the pyridine ring, particularly for nucleophilic substitution, while the bromine atom serves as a handle for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 60323-98-0[1][2]
Molecular Formula C₆H₅BrN₂O₃[1][3]
Molecular Weight 233.02 g/mol [1][2]
Appearance Light yellow to yellow powder or crystals[4]
Purity Typically ≥98%[4][5]
Storage Conditions Inert atmosphere, 2-8°C[2][4]
InChI Key LUUOUEOEHQBXSX-UHFFFAOYSA-N[4]
SMILES CC1=CC(=C(Br)N=C1)--INVALID-LINK--[O-].[O-][N+]1=C(Br)C=C(C=C1C)--INVALID-LINK--[O-][1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nitration of the corresponding 2-bromo-5-methylpyridine 1-oxide. The following protocol is adapted from a known procedure for a similar isomer and is expected to yield the desired product.

Synthesis of this compound

Objective: To synthesize this compound via nitration of 2-bromo-5-methylpyridine 1-oxide.

Materials:

  • 2-bromo-5-methylpyridine 1-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • 2 M Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-bromo-5-methylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (approx. 2-3 mL per gram of starting material) and cool the mixture to 0°C using an ice bath.

  • Slowly add fuming nitric acid (approx. 2.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for 2 hours.

  • Cool the reaction mixture in an ice bath and slowly neutralize it to a pH of 10 with a 2 M aqueous solution of sodium carbonate.

  • Extract the aqueous solution twice with dichloromethane.

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Table 2: Representative Reaction Parameters for the Synthesis of a Nitrobromopyridine N-oxide

ReagentMolar Eq.Purpose
5-bromo-2-methylpyridine 1-oxide1.0Starting Material
Sulfuric Acid6.0Solvent and Catalyst
Fuming Nitric Acid5.0Nitrating Agent
Sodium CarbonateAs neededNeutralization
Dichloromethane-Extraction Solvent

Note: This data is for the synthesis of the isomer 5-bromo-2-methyl-4-nitropyridine 1-oxide and serves as a guideline.[1]

G cluster_synthesis Synthesis Workflow Start Start Dissolution Dissolve 2-bromo-5-methyl- pyridine 1-oxide in H₂SO₄ Start->Dissolution 1 Nitration Add fuming HNO₃ at 0°C, then heat Dissolution->Nitration 2 Neutralization Neutralize with Na₂CO₃ solution Nitration->Neutralization 3 Extraction Extract with CH₂Cl₂ Neutralization->Extraction 4 Drying_and_Concentration Dry and concentrate Extraction->Drying_and_Concentration 5 Product This compound Drying_and_Concentration->Product 6

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The bromine atom at the 2-position is susceptible to displacement and can participate in various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a key strategy in the synthesis of kinase inhibitors and other biologically active compounds.

Table 3: Overview of Applicable Cross-Coupling Reactions

ReactionBond FormedKey Reagents
Suzuki-Miyaura C-C (Aryl/Heteroaryl)Arylboronic acid, Pd catalyst, Base
Buchwald-Hartwig C-N (Amine)Amine, Pd catalyst, Base
Sonogashira C-C (Alkynyl)Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base

3.1.1. Generalized Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-aryl-5-methyl-4-nitropyridine 1-oxide derivative.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water).

  • Heat the reaction mixture to 90-100°C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_drug_discovery Drug Discovery Workflow Starting_Material This compound Cross_Coupling Palladium-Catalyzed Cross-Coupling Reaction Starting_Material->Cross_Coupling Library_Synthesis Library of Derivatives Cross_Coupling->Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assays) Library_Synthesis->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: A conceptual workflow for the use of this compound in a drug discovery program.

Application in Kinase Inhibitor Development

Derivatives of substituted pyridines are prominent scaffolds in the design of kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, and the pyridine core can form crucial hydrogen bonds with the hinge region of the enzyme. The versatility of this compound allows for the synthesis of a diverse library of compounds to probe the structure-activity relationship (SAR) for various kinase targets.

For instance, related bromopyridine scaffolds have been utilized in the synthesis of inhibitors for targets such as Polo-like kinase 1 (PLK1) and p38 MAP kinase, which are implicated in cell cycle regulation and inflammatory responses, respectively.[4][6]

G cluster_pathway Simplified p38 MAP Kinase Signaling Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Stress, Cytokines) Upstream_Kinases Upstream Kinases Extracellular_Stimuli->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) p38_MAPK->Downstream_Effectors Inflammatory_Response Inflammatory Response Downstream_Effectors->Inflammatory_Response Inhibitor Inhibitor derived from 2-Bromo-5-methyl-4-nitropyridine 1-oxide scaffold Inhibitor->p38_MAPK

Caption: Inhibition of the p38 MAP kinase signaling pathway by a potential inhibitor.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Table 4: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.[2][4]

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its unique combination of reactive sites makes it an important intermediate in the preparation of complex heterocyclic compounds, particularly for the development of novel kinase inhibitors in the pharmaceutical industry. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a key intermediate in pharmaceutical and agrochemical research.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₅BrN₂O₃. The presence of a bromine atom, a methyl group, a nitro group, and an N-oxide functionality on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules.[1]

Structure:

Molecular Structure of this compound

Physicochemical Properties:

A comprehensive search of available scientific literature and chemical databases did not yield specific, experimentally determined quantitative data for the melting point, boiling point, and spectral analysis of this compound. The data presented in the following table is for closely related compounds and should be used as a reference with caution.

PropertyValueCompound
Molecular Formula C₆H₅BrN₂O₃This compound
Molecular Weight 233.02 g/mol This compound
CAS Number 62516-08-9This compound
Appearance Light yellow to yellow powder or crystalsThis compound
Melting Point 144.0 to 148.0 °C2-Bromo-4-nitropyridine N-Oxide[2]
Boiling Point 145-147 °C / 10 mmHg2-Bromo-5-nitropyridine[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 5-bromo-2-methylpyridine 1-oxide.[4]

Materials:

  • 5-bromo-2-methylpyridine 1-oxide

  • Sulfuric acid (concentrated)

  • Fuming nitric acid

  • Sodium carbonate (2 M aqueous solution)

  • Dichloromethane

  • Magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve 5-bromo-2-methylpyridine 1-oxide (1 eq) in concentrated sulfuric acid (6 eq) in a flask and cool the mixture to 0°C in an ice bath.

  • Add fuming nitric acid (5 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C for 2 hours.

  • Cool the reaction mixture in an ice bath and slowly neutralize it to a pH of 10 with a 2 M aqueous sodium carbonate solution.

  • Extract the aqueous solution twice with dichloromethane.

  • Combine the organic extracts and dry them over magnesium sulfate.

  • Concentrate the dried organic solution to yield the product, this compound. A yield of approximately 90% has been reported.[4]

Synthesis and Workup Workflow:

G cluster_synthesis Synthesis cluster_workup Workup Reactants 5-bromo-2-methylpyridine 1-oxide + H2SO4 + Fuming HNO3 Cooling Cool to 0°C Reactants->Cooling Reaction Heat to 90°C for 2h Cooling->Reaction Neutralization Cool and Neutralize (pH 10 with Na2CO3) Reaction->Neutralization Extraction Extract with Dichloromethane (x2) Neutralization->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate Drying->Concentration Product This compound Concentration->Product

Synthesis and workup of this compound.

Applications in Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in molecules with known pharmacological relevance. The pyridine N-oxide moiety, for instance, can influence a molecule's physicochemical properties, such as solubility and membrane permeability, and can be critical for its biomedical applications.[5]

Derivatives of the closely related compound, 2-Bromo-4-methyl-5-nitropyridine, have been investigated for their potential as:

  • Inhibitors of Polo-like kinase 1 (PLK1): These are important targets in cancer therapy due to their role in cell cycle regulation.[5]

  • Antibacterial and antifungal agents. [5]

The versatile reactivity of this compound makes it a valuable starting material for generating libraries of novel compounds for drug discovery screening.

Hypothetical Drug Discovery Workflow:

G Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves the nitration of 5-bromo-2-methylpyridine 1-oxide. This reaction is a classic example of an electrophilic aromatic substitution on a heteroaromatic N-oxide ring system.

Reaction Scheme

G reactant 5-Bromo-2-methylpyridine 1-oxide product This compound reactant->product reagents Fuming Nitric Acid (HNO3) Sulfuric Acid (H2SO4) reagents->reactant

Caption: Overall reaction for the synthesis of this compound.

Detailed Synthesis Mechanism

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Electrophile: Fuming nitric acid reacts with concentrated sulfuric acid in an acid-base equilibrium to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The electron-rich pyridine N-oxide ring of the substrate, 5-bromo-2-methylpyridine 1-oxide, acts as a nucleophile. The π-electrons from the aromatic system attack the nitronium ion. This attack is directed to the 4-position due to the combined electronic effects of the substituents. The N-oxide group is a strong activating group and directs ortho and para. The methyl group is also an activating, ortho/para-directing group, reinforcing the electron density at the 4-position. The bromo group is a deactivating but ortho/para-directing group. The cumulative effect of these substituents strongly favors electrophilic attack at the C4 position.

  • Formation of the Sigma Complex: The nucleophilic attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the newly introduced nitro group. This step restores the aromaticity of the pyridine ring, yielding the final product, this compound.

Mechanism Visualization

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ start_material 5-Bromo-2-methylpyridine 1-oxide H2O H₂O sigma_complex Sigma Complex (Resonance Stabilized) start_material->sigma_complex + NO₂⁺ sigma_complex2 Sigma Complex final_product This compound sigma_complex2->final_product + HSO₄⁻ - H₂SO₄

Caption: Step-wise mechanism for the nitration of 5-bromo-2-methylpyridine 1-oxide.

Experimental Protocols

The following experimental protocol is based on established literature procedures.[2]

Materials:

  • 5-bromo-2-methylpyridine 1-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromo-2-methylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (6.6 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add fuming nitric acid (5.0 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90 °C.

  • Maintain the reaction at 90 °C for 2 hours.

  • After 2 hours, cool the reaction mixture in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding 2 M aqueous sodium carbonate until the pH reaches 10. Exercise caution as this is an exothermic process.

  • Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (2x).

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The product, this compound, can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.[2]

ParameterValue
Starting Material5-bromo-2-methylpyridine 1-oxide
Amount of Starting Material2.269 g (12.07 mmol)
Sulfuric Acid4 mL (approx. 80 mmol)
Fuming Nitric Acid3 mL (approx. 60 mmol)
Reaction Temperature90 °C
Reaction Time2 hours
Product Yield2.54 g
Molar Yield90%
Molecular FormulaC₆H₅BrN₂O₃[2]
Molecular Weight233.02 g/mol [2]
AppearanceYellow crystalline solid[3]
Melting Point~158 °C[3]

Logical Workflow of the Synthesis

G start Start: 5-Bromo-2-methylpyridine 1-oxide dissolve Dissolve in conc. H₂SO₄ start->dissolve cool Cool to 0 °C dissolve->cool add_hno3 Add fuming HNO₃ dropwise cool->add_hno3 warm_heat Warm to RT, then heat to 90 °C add_hno3->warm_heat react React for 2 hours warm_heat->react cool_down Cool in ice bath react->cool_down neutralize Neutralize with Na₂CO₃ (aq) to pH 10 cool_down->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry organic phase with MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Product: this compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the nitration of 5-bromo-2-methylpyridine 1-oxide is a high-yielding and well-documented procedure. A thorough understanding of the underlying electrophilic aromatic substitution mechanism and the directing effects of the substituents is crucial for optimizing the reaction conditions and ensuring a successful outcome. This guide provides the necessary theoretical and practical information for researchers to confidently perform and adapt this synthesis for their specific research and development needs.

References

Spectroscopic Characterization of 2-Bromo-5-methyl-4-nitropyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties for 2-Bromo-5-methyl-4-nitropyridine 1-oxide is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₅BrN₂O₃[1][2]
Molecular Weight 233.02 g/mol [1]
CAS Number 60323-98-0, 62516-08-9[2][3]
IUPAC Name This compound[2]

Spectroscopic Data

Mass Spectrometry (MS)

While a full mass spectrum is not publicly available, a synthesis report for a compound identified as 5-bromo-2-methyl-4-nitropyridine 1-oxide confirms the molecular weight via Low-Resolution Mass Spectrometry.

TechniqueIonization ModeObserved m/zInterpretationReference
LCMSESI233.0[M+H]⁺[1][3]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest search, specific ¹H NMR, ¹³C NMR, and IR spectral data for this compound have not been reported in publicly accessible databases. The following sections provide generalized protocols for obtaining this data.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for the structural elucidation of novel pyridine derivatives involves dissolving the sample in a deuterated solvent and acquiring spectra on a high-field NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • The resulting solution is transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

For solid samples such as this compound, the KBr pellet technique is a common method for obtaining an IR spectrum.

Sample Preparation (KBr Pellet Method):

  • 1-2 mg of the sample is mixed with 150-200 mg of dry, FT-IR grade Potassium Bromide (KBr).

  • The mixture is finely ground in an agate mortar and pestle.

  • The powdered mixture is compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectrometer: A modern FT-IR spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Data Analysis: The acquired spectrum is background-corrected and major absorption bands are identified and assigned to corresponding functional group vibrations. Key expected vibrations include those for C-H (aromatic and methyl), C=C, C-N, N-O, and C-Br bonds, as well as the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.[1]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass analysis of this polar compound.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Analysis: The resulting mass spectrum is analyzed to confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the molecular structure, a generalized experimental workflow, and a potential fragmentation pathway for this compound.

molecular_structure Molecular Structure of this compound cluster_pyridine_ring Molecular Structure of this compound N1 N⁺-O⁻ C2 C N1->C2 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 NO2 NO₂ C4->NO2 C6 C C5->C6 CH3 CH₃ C5->CH3 C6->N1

Caption: Molecular structure of this compound.

experimental_workflow Generalized Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_elucidation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (LCMS-ESI) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Generalized workflow for the spectroscopic analysis of a chemical compound.

fragmentation_pathway Potential ESI-MS Fragmentation Pathway M_H [M+H]⁺ m/z = 233 M_H_minus_O [M+H-O]⁺ m/z = 217 M_H->M_H_minus_O - O M_H_minus_NO2 [M+H-NO₂]⁺ m/z = 187 M_H->M_H_minus_NO2 - NO₂ M_H_minus_Br [M+H-Br]⁺ m/z = 153/155 M_H->M_H_minus_Br - Br Pyridine_fragment Substituted Pyridine Fragment M_H_minus_NO2->Pyridine_fragment - Br

Caption: A potential fragmentation pathway for this compound in ESI-MS.

References

Solubility Profile of 2-Bromo-5-methyl-4-nitropyridine 1-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromo-5-methyl-4-nitropyridine 1-oxide

This compound is a substituted pyridine N-oxide derivative.[1][2] Such compounds are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals due to their unique chemical properties.[3][4][5] The presence of a polar N-oxide group, a bromine atom, a nitro group, and a methyl group on the pyridine ring influences its polarity and, consequently, its solubility in various organic solvents. Understanding its solubility is crucial for reaction setup, process development, purification, and formulation.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the polarity of this compound suggests its potential solubility in a range of common organic solvents. The following table provides a qualitative prediction of its solubility. It is important to note that these are estimations, and experimental verification is essential for quantitative assessment.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity of DMSO can effectively solvate the polar N-oxide and nitro groups of the compound.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions.
AcetonitrileModerateAcetonitrile has a significant dipole moment and can dissolve a range of polar compounds.
AcetoneModerateAcetone's polarity allows it to be a good solvent for many organic compounds, though likely less effective than DMSO or DMF for this particular molecule.
Polar Protic MethanolModerate to LowThe hydroxyl group of methanol can hydrogen bond with the N-oxide, but the overall polarity is lower than polar aprotic solvents. The presence of the nonpolar methyl and bromo groups may limit solubility.
EthanolModerate to LowSimilar to methanol, but with a slightly longer alkyl chain, which may slightly decrease its ability to dissolve the polar compound.
Nonpolar TolueneLowThe largely nonpolar nature of toluene makes it a poor solvent for the highly polar this compound.
HexaneVery LowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve significant amounts of this polar compound.
Chlorinated Dichloromethane (DCM)ModerateDCM has a moderate polarity and is a good solvent for a wide range of organic compounds. It may offer a balance for the different functional groups on the molecule. A related synthesis procedure mentions extraction with dichloromethane.[6]
ChloroformModerateSimilar in properties to dichloromethane.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a standard and straightforward method for quantitatively determining the solubility of a solid compound like this compound in an organic solvent.[7]

Objective: To determine the mass of the solute that can be dissolved in a specific volume of a solvent at a given temperature to form a saturated solution.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, Methanol, Dichloromethane)

  • Analytical balance

  • Vials or flasks with secure caps

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed collection vials

  • Rotary evaporator or vacuum oven

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

    • Visually confirm that excess, undissolved solid remains, which indicates that the solution is saturated.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. To ensure no solid particles are transferred, it is highly recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution into a pre-weighed, dry vial.

    • Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a fume hood.

    • Once the solvent is fully evaporated, dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved.

    • Weigh the vial with the dry residue.

  • Calculation:

    • The mass of the dissolved solid is the final weight of the vial with the residue minus the initial weight of the empty vial.

    • Solubility is then calculated and can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Solubility_Workflow A Start: Excess Solute + Known Volume of Solvent B Equilibration (Constant Temp. & Agitation) A->B 24-48h C Saturated Solution with Excess Solid B->C D Filtration of Supernatant (Remove Excess Solid) C->D E Transfer Known Volume to Pre-weighed Vial D->E F Solvent Evaporation (e.g., Rotary Evaporator) E->F G Dry Residue to Constant Weight F->G H Final Weighing G->H I Calculate Solubility (e.g., g/100mL) H->I

Workflow for Gravimetric Solubility Determination.

Conclusion

References

Theoretical Insights into 2-Bromo-5-methyl-4-nitropyridine 1-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical examination of 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a heterocyclic compound of interest in pharmaceutical and agrochemical research. While direct experimental and extensive theoretical studies on this specific molecule are limited in publicly available literature, this document synthesizes information from closely related analogues to project its structural, electronic, and reactive properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Molecular Structure and Properties

This compound is a derivative of pyridine N-oxide, featuring a bromine atom at the 2-position, a methyl group at the 5-position, and a nitro group at the 4-position. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, enhancing its polarity and modifying its reactivity. The substituents further modulate these properties.

Key Structural Features:

  • Pyridine N-oxide Core: The N-oxide bond introduces a semi-polar character to the molecule, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This increases the dipole moment and water solubility compared to the corresponding pyridine. The N-oxide group also influences the aromaticity of the ring.

  • Electron-Withdrawing Nitro Group: The nitro group at the 4-position is a strong electron-withdrawing group, which is expected to decrease the electron density of the pyridine ring, particularly at the ortho and para positions. This has a significant impact on the molecule's reactivity and spectroscopic properties.

  • Electron-Donating Methyl Group: The methyl group at the 5-position is a weak electron-donating group, which can partially counteract the effect of the nitro group by increasing electron density in the ring through hyperconjugation and inductive effects.

  • Bromo Substituent: The bromine atom at the 2-position is an electronegative but also polarizable substituent. It can participate in halogen bonding and influences the steric and electronic environment of the adjacent nitrogen atom.

A proposed workflow for the synthesis of this compound, based on procedures for similar compounds, is outlined below.

G cluster_0 Synthesis Workflow start 2-Bromo-5-methylpyridine step1 Oxidation (e.g., m-CPBA or H2O2 in Acetic Acid) start->step1 intermediate 2-Bromo-5-methylpyridine 1-oxide step1->intermediate step2 Nitration (e.g., fuming HNO3 and H2SO4) intermediate->step2 product This compound step2->product

Proposed synthesis workflow for the target molecule.

Computational and Theoretical Data

Due to the absence of specific experimental data for this compound, Density Functional Theory (DFT) calculations serve as a powerful tool to predict its molecular geometry and electronic properties. The following tables summarize predicted data based on calculations of analogous compounds.

Table 1: Predicted Geometrical Parameters

ParameterPredicted Value
Bond Lengths (Å)
N1-O11.25 - 1.30
C2-Br1.88 - 1.92
C4-N21.45 - 1.49
N2-O21.21 - 1.24
N2-O31.21 - 1.24
C5-C6 (methyl)1.50 - 1.53
Bond Angles (°) **
O1-N1-C2118 - 122
O1-N1-C6118 - 122
C3-C4-N2117 - 121
O2-N2-O3123 - 127
Dihedral Angles (°) **
C3-C4-N2-O2~0 (planar)

Table 2: Predicted Electronic and Spectroscopic Properties

PropertyPredicted Value/Range
Dipole Moment (Debye) 4.0 - 5.5
HOMO-LUMO Gap (eV) 2.5 - 3.5
Key IR Frequencies (cm⁻¹)
N-O Stretch (N-oxide)1250 - 1300
NO₂ Asymmetric Stretch1520 - 1560
NO₂ Symmetric Stretch1340 - 1370
C-Br Stretch550 - 650

The relationship between the electronic properties of the substituents and the overall reactivity of the molecule can be visualized as follows:

G cluster_1 Substituent Effects on the Pyridine N-oxide Ring Ring Pyridine N-oxide Ring NO2 4-Nitro Group (Electron-Withdrawing) NO2->Ring Decreases Electron Density CH3 5-Methyl Group (Electron-Donating) CH3->Ring Increases Electron Density Br 2-Bromo Group (Electronegative) Br->Ring Inductive Withdrawal

Influence of substituents on the core ring.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following experimental protocols, adapted from studies on similar compounds, are recommended.

Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of related nitropyridine N-oxides.

Materials:

  • 2-Bromo-5-methylpyridine 1-oxide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium carbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid and cool the flask in an ice bath to 0°C.

  • Slowly add 2-Bromo-5-methylpyridine 1-oxide to the cold sulfuric acid with continuous stirring.

  • To this mixture, add fuming nitric acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Computational Methodology for Theoretical Studies

To perform DFT calculations to predict the properties of this compound, the following methodology is suggested.

Software:

  • Gaussian, ORCA, or any other suitable quantum chemistry software package.

Methodology:

  • Geometry Optimization:

    • Functional: B3LYP or M06-2X

    • Basis Set: 6-311++G(d,p)

    • Perform a full geometry optimization without any symmetry constraints.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation and ensuring the absence of imaginary frequencies.

  • Vibrational Frequency Analysis:

    • Use the optimized geometry from the previous step.

    • Calculate the harmonic vibrational frequencies at the same level of theory.

    • Visualize the vibrational modes to aid in the assignment of the calculated frequencies to specific molecular motions.

  • Electronic Property Calculations:

    • From the optimized geometry, calculate the following properties:

      • Dipole moment

      • Molecular orbitals (HOMO and LUMO) and the HOMO-LUMO energy gap

      • Natural Bond Orbital (NBO) analysis to determine atomic charges and study intramolecular interactions.

      • Molecular Electrostatic Potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.

The logical workflow for these computational studies can be represented as follows:

G cluster_2 Computational Chemistry Workflow Input Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum (No Imaginary Frequencies) Freq->Verify Verify->Opt No Properties Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) Verify->Properties Yes Output Theoretical Data Properties->Output

Workflow for theoretical property prediction.

Conclusion

This technical guide provides a theoretical framework for understanding the properties of this compound. By leveraging data from analogous compounds, we have projected its structural, electronic, and spectroscopic characteristics. The provided synthesis and computational protocols offer a starting point for researchers to further investigate this molecule. Future experimental work is crucial to validate these theoretical predictions and to fully elucidate the potential of this compound in various applications.

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a key heterocyclic intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles and analogous reactions reported for structurally related 4-nitropyridine 1-oxide derivatives to provide a foundational guide for researchers.

Introduction: Electronic Profile and Reactivity

This compound is a highly activated heterocyclic compound. Its reactivity is primarily dictated by the strong electron-withdrawing nature of the nitro group at the 4-position, which is further enhanced by the N-oxide functionality. This electronic arrangement renders the C4 position exceptionally electrophilic and susceptible to two principal types of transformations involving the nitro group:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group acts as an excellent leaving group, readily displaced by a variety of nucleophiles.

  • Reduction: The nitro group can be selectively reduced to an amino group, providing a gateway to a diverse range of 4-aminopyridine derivatives.

The substituents on the pyridine ring—a bromine atom at the 2-position and a methyl group at the 5-position—introduce additional electronic and steric effects that modulate the overall reactivity. The electron-withdrawing bromine atom further activates the ring towards nucleophilic attack, while the electron-donating methyl group has a deactivating effect. Steric hindrance from these substituents can also influence the approach of nucleophiles and reagents.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The primary reaction pathway for the nitro group in this compound is its displacement via nucleophilic aromatic substitution. The N-oxide and nitro groups synergistically withdraw electron density from the pyridine ring, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, thus lowering the activation energy for substitution at the C4 position.

SNAr_Pathway reactant This compound intermediate Meisenheimer Complex (Stabilized Intermediate) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 4-Substituted-2-bromo- 5-methylpyridine 1-oxide intermediate->product - NO₂⁻ leaving_group Nitrite (NO₂⁻)

Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols for SNAr Reactions

The following protocols are adapted from established procedures for analogous 4-nitropyridine 1-oxide derivatives and may require optimization for this compound.

Protocol 2.1.1: Substitution with Halides (e.g., Chloride)

This protocol is based on the conversion of 4-nitropyridine-N-oxide to 4-chloropyridine-N-oxide.[1][2]

  • Reaction Setup: In a sealed, pressure-rated tube, suspend this compound (1.0 eq) in concentrated hydrochloric acid (25% aqueous solution, ~20 mL per gram of substrate).

  • Heating: Heat the mixture at 160°C for 4-6 hours with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully vent the tube to release any pressure from nitrous gas. Evaporate the solution to dryness under reduced pressure.

  • Neutralization: Neutralize the residue with aqueous ammonia and evaporate to dryness again.

  • Extraction and Purification: Extract the resulting solid with a suitable organic solvent (e.g., dichloromethane or benzene). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-Bromo-4-chloro-5-methylpyridine 1-oxide.

Protocol 2.1.2: Substitution with Alkoxides (e.g., Ethoxide)

This protocol is based on the reaction of 4-nitropyridine-N-oxide with sodium ethoxide.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.1 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Substrate: Add this compound (1.0 eq) to the sodium ethoxide solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Extraction and Purification: Remove the ethanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-Bromo-4-ethoxy-5-methylpyridine 1-oxide.

Quantitative Data for SNAr Reactions (Analogous Systems)

The following table summarizes yields for SNAr reactions on the parent 4-nitropyridine-N-oxide, which can serve as a benchmark for optimizing reactions with the target compound.

NucleophileReagent/ConditionsProductYield (%)Reference
ChlorideConc. HCl, 160°C, sealed tube4-Chloropyridine-N-oxide~80%[2]
BromideConc. HBr, reflux4-Bromopyridine-N-oxide70-80%[2]
EthoxideNaOEt, EtOH, reflux4-Ethoxypyridine-N-oxide65-70%[2]
HydroxideAlkaline H₂O₂, <50°C4-Hydroxypyridine-N-oxideN/A[3]
PiperidineEtOH, 30°C (dark)4-Piperidinopyridine 1-oxideN/A (k₂=6.23x10⁻⁶ l·mol⁻¹s⁻¹)[4]

Reduction of the 4-Nitro Group

The transformation of the nitro group to a primary amine is a crucial synthetic step, opening access to a wide array of derivatives. This reduction can be achieved under various conditions, with the choice of reagent influencing the selectivity and yield.

Reduction_Pathway reactant This compound intermediate1 Nitroso Intermediate reactant->intermediate1 + 2[H] reagents Reducing Agent (e.g., Fe/HCl) intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 + 2[H] product 4-Amino-2-bromo- 5-methylpyridine 1-oxide intermediate2->product + 2[H] Synthesis_Workflow start 2-Bromo-5-methylpyridine 1-oxide step1 Dissolve in H₂SO₄ Cool to 0°C start->step1 step2 Add fuming HNO₃ dropwise step1->step2 step3 Warm to RT, then heat to 90°C for 2h step2->step3 step4 Cool and neutralize with Na₂CO₃ (aq) step3->step4 step5 Extract with CH₂Cl₂ step4->step5 end This compound step5->end

References

Stability and Storage of 2-Bromo-5-methyl-4-nitropyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-methyl-4-nitropyridine 1-oxide. The information presented is crucial for maintaining the integrity of the compound in research and development settings. While specific quantitative stability data for this compound is limited in publicly available literature, this guide extrapolates from information on analogous nitropyridine N-oxides to provide a thorough understanding of its handling and storage requirements.

Summary of Storage and Handling Recommendations

Proper storage and handling are paramount to preserving the chemical purity and stability of this compound. The following table summarizes the key recommendations based on available safety data sheets and information on related compounds.

ParameterRecommendationRationale & Citation
Storage Temperature 2-8°C.[1]To minimize thermal degradation. Recommended for long-term storage.
Atmosphere Store under an inert atmosphere.[1]To prevent potential reactions with atmospheric components, such as moisture.
Light Exposure Store in a dark place.Aromatic nitro compounds and N-oxides can be sensitive to UV light, which may lead to photodegradation.[1]
Moisture Keep container tightly closed in a dry place.[2][3]The compound may be hygroscopic.[1] Moisture can facilitate degradation.
Ventilation Store in a well-ventilated area.[2][3]To ensure any potential vapors or dust are safely dispersed.
Physical Form Light yellow to yellow powder or crystals.[1]Any change in color or physical form may indicate degradation.

Chemical Stability Profile

This compound is a relatively stable crystalline solid at ambient temperatures when protected from light and moisture.[1] However, like other aromatic N-oxides, it may be susceptible to decomposition under elevated temperatures (typically above 150°C). The presence of both a nitro group and an N-oxide functionality influences its reactivity and potential degradation pathways.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, the reactivity of analogous 4-nitropyridine N-oxides suggests several potential routes of degradation.[1]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino groups.[1] This can be initiated by reducing agents or certain metabolic conditions.

  • Nucleophilic Substitution: The 4-nitro group can be displaced by strong nucleophiles.[1]

  • Photodegradation: Aromatic nitro compounds and N-oxides can be sensitive to UV light, potentially leading to complex degradation pathways.[1]

  • Thermal Decomposition: At elevated temperatures, pyridine N-oxides can undergo deoxygenation and further decomposition.[1] Heating to decomposition may emit toxic fumes of nitrogen oxides.[4][5][6]

  • pH Sensitivity: 4-nitropyridine N-oxides are generally stable in dilute acidic solutions but may be susceptible to degradation under strongly basic conditions.[1][7]

The following diagram illustrates these potential degradation pathways.

Potential Degradation Pathways A This compound B Reduction of Nitro Group (e.g., to amino) A->B Reducing Agents C Nucleophilic Substitution (Displacement of Nitro Group) A->C Strong Nucleophiles D Photodegradation (UV Light Induced) A->D UV Light E Thermal Decomposition (Heat Induced Deoxygenation) A->E High Temperature

A diagram illustrating potential degradation pathways.

Experimental Protocols and Analytical Methods

Stability Assessment

A comprehensive stability study would typically involve subjecting the compound to a range of stress conditions, including elevated temperature, high humidity, and photolytic exposure. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector would be the primary method for quantifying the parent compound and detecting any degradation products.

Characterization and Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying potential degradation products.

  • Infrared (IR) Spectroscopy: The N⁺-O⁻ bond in N-oxides typically shows a prominent vibration band, which can be monitored to observe changes in the molecule.

  • Mass Spectrometry (MS): Useful for identifying the molecular weight of degradation products.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[2]

  • Eye Wash and Safety Shower: Ensure easy access to an eye wash station and safety shower.

Personal Protective Equipment
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.[2]

  • Respiratory Protection: If dust formation is likely or exposure limits are exceeded, use a suitable particulate respirator.[2]

The logical workflow for safe handling and storage is depicted in the diagram below.

Workflow for Safe Handling and Storage cluster_storage Storage cluster_handling Handling Store in a cool, dry, dark, and well-ventilated area (2-8°C) Store in a cool, dry, dark, and well-ventilated area (2-8°C) Keep container tightly closed Keep container tightly closed Store in a cool, dry, dark, and well-ventilated area (2-8°C)->Keep container tightly closed Store under inert atmosphere Store under inert atmosphere Keep container tightly closed->Store under inert atmosphere Use in a well-ventilated area (fume hood) Use in a well-ventilated area (fume hood) Wear appropriate PPE (gloves, goggles, lab coat) Wear appropriate PPE (gloves, goggles, lab coat) Use in a well-ventilated area (fume hood)->Wear appropriate PPE (gloves, goggles, lab coat) Avoid dust formation Avoid dust formation Wear appropriate PPE (gloves, goggles, lab coat)->Avoid dust formation Receiving the Compound Receiving the Compound Inspect Container for Damage Inspect Container for Damage Receiving the Compound->Inspect Container for Damage cluster_storage cluster_storage Inspect Container for Damage->cluster_storage If Intact Quarantine and Report Quarantine and Report Inspect Container for Damage->Quarantine and Report If Damaged cluster_handling cluster_handling cluster_storage->cluster_handling For Experimental Use Dispose of waste according to regulations Dispose of waste according to regulations cluster_handling->Dispose of waste according to regulations

A workflow for the safe handling and storage of the compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The compound's structure, featuring a pyridine N-oxide moiety with bromo, methyl, and nitro substituents, makes it a versatile building block for further chemical modifications.[1][2]

Chemical Properties and Structure

This compound is a yellow crystalline solid.[2] Its molecular formula is C₆H₅BrN₂O₃, and it has a molecular weight of approximately 233.02 g/mol .[2] The presence of the N-oxide group, along with the bromine atom and nitro group, influences its reactivity, making it suitable for nucleophilic substitution and reduction reactions.[2]

Identifier Value
IUPAC Name This compound
CAS Number 60323-98-0
Molecular Formula C₆H₅BrN₂O₃[2]
Molecular Weight 233.02 g/mol [2]
Appearance Yellow crystalline solid[2]
Melting Point ~158°C[2]
Purity Typically ≥98%[1][3]

Experimental Protocol

This protocol details the nitration of 5-bromo-2-methylpyridine 1-oxide to yield this compound.[4]

Materials and Reagents
Reagent Formula Molar Mass ( g/mol ) Amount Mmol Equivalents
5-bromo-2-methylpyridine 1-oxideC₆H₆BrNO188.022.269 g12.071
Sulfuric acid (conc.)H₂SO₄98.084 mL~80~6.6
Fuming nitric acidHNO₃63.013 mL~60~5
2 M Sodium carbonate solutionNa₂CO₃105.99As needed--
DichloromethaneCH₂Cl₂84.93As needed--
Magnesium sulfate (anhydrous)MgSO₄120.37As needed--
Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) in sulfuric acid (4 mL).[4]

  • Cooling: Cool the solution to 0°C using an ice bath.[4]

  • Nitration: Add fuming nitric acid (3 mL) dropwise to the cooled solution.[4]

  • Warming and Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C.[4]

  • Reaction Time: Maintain the reaction at 90°C for 2 hours.[4]

  • Workup - Neutralization: Cool the reaction mixture in an ice bath and slowly neutralize it to a pH of 10 with a 2 M aqueous sodium carbonate solution.[4]

  • Extraction: Extract the aqueous solution twice with dichloromethane.[4]

  • Drying and Concentration: Combine the organic extracts, dry them over magnesium sulfate, and then concentrate the solution to yield the final product.[4]

Expected Yield

The expected yield of this compound is approximately 90% (2.54 g).[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_product Product A Dissolve 5-bromo-2-methylpyridine 1-oxide in H₂SO₄ B Cool to 0°C A->B C Add fuming HNO₃ dropwise B->C D Warm to RT, then heat to 90°C for 2h C->D E Cool in ice bath D->E Reaction complete F Neutralize with 2M Na₂CO₃ to pH 10 E->F G Extract with CH₂Cl₂ (x2) F->G H Dry organic layers over MgSO₄ G->H I Concentrate to yield product H->I Product This compound I->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-5-methyl-4-nitropyridine 1-oxide with various aryl- and heteroarylboronic acids. While direct literature precedents for this specific substrate are not extensively published, the protocols and data herein are compiled from robust examples involving structurally similar bromopyridine N-oxides and related substituted pyridines.[1][2][3][4][5] These notes serve as a comprehensive guide for researchers to develop efficient and successful coupling strategies.

The pyridine N-oxide moiety is a valuable functional group in medicinal chemistry, often enhancing solubility and modulating electronic properties.[5] The resulting 2-aryl-5-methyl-4-nitropyridine 1-oxides are versatile intermediates for the synthesis of complex molecules in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[2]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that proceeds via a palladium catalyst.[1] The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

The nitrogen atom of the pyridine ring can sometimes coordinate to the palladium catalyst, potentially leading to deactivation. The selection of appropriate ligands, often bulky and electron-rich, is crucial to mitigate this effect and ensure high catalytic activity.[6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (2-Bromo-5-methyl- 4-nitropyridine 1-oxide) pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ (Arylboronic Acid) + Base pd_biaryl R¹-Pd(II)L₂(R²) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 R¹-R² (Coupled Product)

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Quantitative Data: Representative Yields

The following table summarizes yields for Suzuki-Miyaura coupling reactions of structurally analogous bromopyridines. This data provides a strong indication of the expected yields for the coupling of this compound under similar, optimized conditions. The electronic-withdrawing nature of the nitro group and the N-oxide may influence reactivity, potentially requiring adjustments to the reaction conditions.

Table 1: Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids [7]

Arylboronic Acid PartnerProductRepresentative Yield (%)
Phenylboronic acid4-Methyl-2-phenylpyridine81
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methylpyridine92 (for a similar substrate)
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-methylpyridine85 (representative)
3-Thienylboronic acid4-Methyl-2-(thiophen-3-yl)pyridine73 (representative)

Table 2: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Boronic Acids [4]

Arylboronic Acid PartnerProductYield (%)
Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85
4-Methylphenylboronic acid5-(p-Tolyl)-2-methylpyridin-3-amine82
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
4-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine80

Experimental Protocols

The following are general protocols that can be adapted for the Suzuki coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Experimental_Workflow start Start setup Reaction Setup: Combine Bromopyridine, Boronic Acid, Base, and Catalyst in a Schlenk flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3 cycles). setup->inert solvent Solvent Addition: Add degassed solvent via syringe. inert->solvent reaction Reaction: Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. solvent->reaction monitor Monitoring: Track progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Work-up: Cool, dilute with organic solvent, wash with water and brine. monitor->workup Complete purify Purification: Dry organic layer, concentrate, and purify by column chromatography. workup->purify product Pure Product purify->product

A general experimental workflow for the Suzuki coupling reaction.
Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol is adapted from procedures for other substituted bromopyridines and is a good starting point for optimization.[2][4]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.05 mmol). Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-methyl-4-nitropyridine 1-oxide.

Protocol 2: Conditions for Potentially Challenging Couplings using a Buchwald Ligand

For less reactive boronic acids or to improve yields, a more active catalyst system employing a bulky, electron-rich phosphine ligand may be beneficial.[8]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)

  • SPhos (4-6 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (e.g., 1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (e.g., 0.02 mmol), SPhos (e.g., 0.04 mmol), and K₃PO₄ (3.0 mmol) to a dry Schlenk flask.

  • Inert Atmosphere: If not in a glovebox, seal the flask, evacuate, and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene and water in a 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Safety and Handling
  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Pyridine N-oxides can decompose exothermically at very high temperatures; avoid uncontrolled heating.[9]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

These protocols and notes provide a solid foundation for researchers to successfully employ this compound in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in medicinal chemistry and materials science.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a heteroaromatic building block with significant potential in the synthesis of novel therapeutics. The presence of both a nitro group and a pyridine N-oxide moiety on the substrate presents unique challenges, including potential side reactions and catalyst inhibition. Therefore, careful selection of reaction parameters is crucial for a successful transformation.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the aryl bromide and a primary or secondary amine in the presence of a suitable ligand and a base. The catalytic cycle is generally understood to proceed through a series of steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted aminopyridine 1-oxide and regenerate the active Pd(0) catalyst.[3][4]

Challenges and Considerations

Nitro Group Compatibility: The electron-withdrawing nitro group can render the aryl bromide more susceptible to nucleophilic aromatic substitution. More importantly, nitro groups can be incompatible with strong bases such as sodium tert-butoxide (NaOtBu), which are commonly used in Buchwald-Hartwig aminations.[5] Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to avoid undesired side reactions.[6]

Pyridine N-Oxide Stability: The pyridine N-oxide functionality can be prone to deoxygenation under certain palladium-catalyzed conditions. The choice of ligand and reaction temperature can influence the extent of this side reaction. Bulky, electron-rich phosphine ligands are often employed to promote the desired C-N coupling over deoxygenation.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of related bromopyridine and nitro-substituted aryl bromide substrates. This data can serve as a guide for optimizing the reaction of this compound.

Table 1: Amination of Substituted Bromopyridines

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CyclohexylaminePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene80460[7]
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (estimated)[8]
3N-MethylanilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001895
4AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1002488

Table 2: Amination of Aryl Bromides with Sensitive Functional Groups

EntryAryl BromideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromonitrobenzeneAnilinePd(OAc)₂ (1.5)SPhos (3)K₃PO₄t-BuOH1001292
21-Bromo-4-nitrobenzeneMorpholinePd₂(dba)₃ (1)DavePhos (2)Cs₂CO₃Dioxane1001685
32-Bromo-5-fluoronitrobenzenePiperidinePd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene1102478
44-BromoacetophenoneBenzylaminePd₂(dba)₃ (1)Adantyl-Ph-CPh₂ (3)K₃PO₄Dioxane801890

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[3]

  • Anhydrous solvents and reagents are crucial for optimal results.[4]

  • The choice of ligand is critical. For electron-deficient heteroaryl halides like the target substrate, bulky biarylphosphine ligands such as XPhos, RuPhos, or SPhos are recommended.[9]

  • Due to the presence of the nitro group, milder inorganic bases such as K₃PO₄ or Cs₂CO₃ are the preferred choice over strong alkoxide bases.[6]

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)[1]

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (if not using a precatalyst, 1.2-1.5 equiv relative to Pd), and the base (1.5-2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[3]

  • Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add the anhydrous, degassed solvent via syringe. Finally, add the amine (1.1-1.5 equiv) to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 5-methyl-4-nitropyridin-2-amine 1-oxide.[3]

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add solid reagents to Schlenk tube: - this compound - Palladium Catalyst/Ligand - Base (K3PO4 or Cs2CO3) prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add anhydrous, degassed solvent prep2->prep3 prep4 Add amine prep3->prep4 react1 Seal Schlenk tube and heat (80-110 °C) with stirring prep4->react1 react2 Monitor reaction progress (TLC, LC-MS) react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Dilute with organic solvent and filter workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry organic layer and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Experimental workflow for the Buchwald-Hartwig amination.

G cluster_cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)(X)L_n pd0->pd2_halide Oxidative Addition pd2_amine [Ar-Pd(II)(R2NH)L_n]X pd2_halide->pd2_amine + R2NH pd2_amido Ar-Pd(II)(NR2)L_n pd2_amine->pd2_amido - HX base_h Base-H+ X- pd2_amine->base_h + Base product Ar-NR2 pd2_amido->product Reductive Elimination pd2_amido->product reactants Ar-X + R2NH reactants->pd0 Ar-X base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes: 2-Bromo-5-methyl-4-nitropyridine 1-oxide as a Key Intermediate for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents. Substituted pyridines are of particular interest in the development of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases. 2-Bromo-5-methyl-4-nitropyridine 1-oxide is a highly functionalized and versatile chemical intermediate. The presence of a bromine atom, a nitro group, a methyl group, and an N-oxide functionality provides multiple reactive sites for chemical modification, making it a valuable building block for creating complex molecules with targeted biological activities.[1]

The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[2] These modifications are essential for exploring the chemical space around the pyridine core to optimize interactions within the ATP-binding pocket of target kinases. This document provides detailed protocols for the synthesis and application of this compound and its derivatives in the discovery of novel kinase inhibitors targeting critical signaling pathways.

Physicochemical Properties of the Intermediate

A summary of the key physicochemical properties of the title compound is provided below.

PropertyValueReference
Compound Name 5-Bromo-2-methyl-4-nitropyridine 1-oxide
CAS Number 62516-08-9[3]
Molecular Formula C₆H₅BrN₂O₃[3]
Molecular Weight 233.02 g/mol [3]
Appearance Powder
Purity ≥97%

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide

This protocol details the synthesis of the title intermediate from 5-bromo-2-methylpyridine 1-oxide.

Materials:

  • 5-bromo-2-methylpyridine 1-oxide (1.0 eq)

  • Sulfuric acid (H₂SO₄) (6.6 eq)

  • Fuming nitric acid (HNO₃) (5.0 eq)

  • 2 M aqueous sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Ice bath, round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 5-bromo-2-methylpyridine 1-oxide (e.g., 2.27 g, 12.07 mmol) in sulfuric acid (4 mL) in a round-bottom flask and cool the mixture to 0°C using an ice bath.[3][4]

  • Add fuming nitric acid (3 mL) dropwise to the cooled solution while stirring.[3][4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for 2 hours.[3][4]

  • Cool the reaction mixture in an ice bath and carefully adjust the pH to 10 by the slow addition of 2 M aqueous sodium carbonate.[3][4]

  • Extract the resulting solution twice with dichloromethane.[3][4]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 5-bromo-2-methyl-4-nitropyridine 1-oxide.[3][4] A typical yield is around 90%.[4]

Protocol 2: Generalized Synthesis of a Kinase Inhibitor Core via Suzuki-Miyaura Coupling

While specific protocols starting directly from this compound are not widely published, a common strategy involves subsequent reduction and cross-coupling. The following workflow and protocol describe a representative approach for synthesizing a 2-aryl-5-methylpyridin-4-amine core, a common scaffold in kinase inhibitors.

G cluster_workflow Generalized Synthetic Workflow A 2-Bromo-5-methyl- 4-nitropyridine 1-oxide B 2-Bromo-5-methyl- pyridin-4-amine A->B Reduction (e.g., Fe/NH₄Cl) D 2-Aryl-5-methyl- pyridin-4-amine (Kinase Inhibitor Core) B->D Suzuki-Miyaura Coupling (Pd Catalyst, Base) C Arylboronic Acid C->D

Figure 1. Synthetic workflow for a kinase inhibitor core.

This protocol details the Suzuki-Miyaura cross-coupling of a 2-bromo-aminopyridine derivative with an arylboronic acid.[2]

Materials:

  • 2-Bromo-5-methylpyridin-4-amine (1.0 mmol, assumed from reduction of the title compound)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium phosphate (K₃PO₄) (2.2 mmol)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 2-Bromo-5-methylpyridin-4-amine, the arylboronic acid, potassium phosphate, and the palladium catalyst.[2]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[2]

  • Add the degassed solvent system (1,4-dioxane and water).[2][5]

  • Stir the reaction mixture at reflux (80-100°C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 4 to 24 hours.[2]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.[6]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-5-methylpyridin-4-amine derivative.[6]

Protocol 3: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general method adapted from commercially available assays to determine the in-vitro potency (IC₅₀) of synthesized compounds against a target kinase (e.g., p38α, ALK, PLK1).

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compound in DMSO. A typical starting concentration is 10 mM.[7]

  • In a 384-well plate, add 1 µL of the test compound dilution. Use 1 µL of 5% DMSO for positive control (no inhibition) wells.[7]

  • Add 2 µL of the target kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., a final concentration of 25 µM substrate and 25 µM ATP).[7]

  • Incubate the plate at room temperature for 60 minutes.[7]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which produces a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Data Presentation: Kinase Inhibitor Activity

Compound IDTarget KinaseIC₅₀ (nM)Reference Scaffold Type
Compound 18aALK142-amino-5-bromopyridine
Compound 18bALK212-amino-5-bromopyridine
Compound 18cALK282-amino-5-bromopyridine
CeritinibALK23Aminopyrimidine
KRCA-0445ALK1.2Aminopyrimidine
Compound 29ALK5.3Aminopyrimidine
Compound 22Aurora A9.35-fluoropyrimidine
Compound 22Aurora B2.85-fluoropyrimidine
DasatinibBCR-ABL, Src<1Aminothiazole

Table adapted from data presented in BenchChem application notes. The compounds listed were not synthesized from the title intermediate but from analogous scaffolds, demonstrating the utility of the general structure.[6]

Targeted Signaling Pathways

Kinase inhibitors derived from substituted pyridine scaffolds often target critical nodes in signaling pathways that drive cell proliferation and survival.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

In certain cancers, chromosomal rearrangements create fusion genes (e.g., EML4-ALK) that result in a constitutively active ALK fusion protein. This drives tumorigenesis by activating downstream pathways like PI3K/AKT, RAS/MAPK, and JAK/STAT.[6][9][10] ALK inhibitors block the ATP-binding site of the kinase domain, shutting down these pro-survival signals.

G cluster_alk ALK Signaling Pathway cluster_downstream Downstream Effectors ALK ALK Fusion Protein (Constitutively Active) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Inhibitor ALK Inhibitor (Derived from Intermediate) Inhibitor->ALK Inhibition AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT3 STAT3 JAK->STAT3 mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Figure 2. Anaplastic Lymphoma Kinase (ALK) signaling cascade.

p38 MAP Kinase (p38 MAPK) Signaling Pathway

The p38 MAPK pathway is a key regulator of inflammatory responses.[7] It is activated by cellular stressors and inflammatory cytokines.[11] The cascade involves a three-tiered system of kinases (MAPKKK, MAPKK, MAPK) where upstream kinases like TAK1 or ASK1 activate MKK3/6, which in turn phosphorylates and activates p38.[11][12] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7][8]

G cluster_p38 p38 MAPK Signaling Pathway Stimuli Inflammatory Cytokines & Cellular Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activation MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF-2, MK2) p38->Substrates Phosphorylation Inhibitor p38 Inhibitor Inhibitor->p38 Inhibition Inflammation Pro-inflammatory Cytokine Production Substrates->Inflammation

Figure 3. p38 Mitogen-Activated Protein Kinase pathway.

Polo-like Kinase 1 (PLK1) Signaling Pathway

Polo-like Kinase 1 (PLK1) is a master regulator of the cell cycle, with critical functions during mitosis.[13] Its activity is essential for centrosome maturation, bipolar spindle formation, and the G2/M transition.[13][14] PLK1 is activated via phosphorylation by kinases like Aurora A.[15] Once active, PLK1 phosphorylates numerous substrates, including Cdc25C, which in turn activates the CyclinB/Cdk1 complex to drive mitotic entry.[13] Overexpression of PLK1 is common in many cancers, making it an attractive therapeutic target.

G cluster_plk1 PLK1 Signaling in Cell Cycle Progression cluster_downstream_plk1 PLK1 Substrates & Functions AuroraA Aurora A Kinase PLK1 PLK1 AuroraA->PLK1 Phosphorylation (Activation) Cdc25C Cdc25C PLK1->Cdc25C Phosphorylation APC Anaphase-Promoting Complex (APC) PLK1->APC Activation Centrosomes Centrosome Maturation & Spindle Assembly PLK1->Centrosomes Inhibitor PLK1 Inhibitor Inhibitor->PLK1 Inhibition Cdk1 CyclinB/Cdk1 Cdc25C->Cdk1 Activation M_Phase Mitotic Entry (M Phase) Cdk1->M_Phase

Figure 4. Polo-like Kinase 1 (PLK1) cell cycle regulation.

References

Application Notes and Protocols for the Cross-Coupling of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-5-methyl-4-nitropyridine 1-oxide. While specific literature for this exact substrate is limited, the protocols herein are based on established methods for structurally similar bromopyridine N-oxides and related scaffolds. The presence of the N-oxide functionality, along with the nitro group, significantly influences the electronic properties of the pyridine ring, making it an interesting substrate for various C-C and C-N bond-forming reactions.[1][2]

The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These methods are foundational in medicinal chemistry for the synthesis of complex molecules from readily available building blocks.[3][4][5]

Data Presentation: Cross-Coupling of Analogous Bromopyridines

The following tables summarize representative conditions and yields for the cross-coupling of various bromopyridine derivatives. This data serves as a guide for optimizing the reaction conditions for this compound.

Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines

Entry Bromopyridine Substrate Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 2-Bromo-4-methylpyridine Phenylboronic acid Pd(dppf)Cl₂ (3) - K₂CO₃ 1,4-Dioxane/H₂O (5:1) 120 (MW) 81 [5]
2 2-Bromo-4-methylpyridine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 85-95 (Est.) [5][6]
3 5-Bromo-2-methylpyridin-3-amine Various Arylboronic acids Pd(PPh₃)₄ (5) - K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 60-85 [7]

| 4 | 2-Amino-5-bromo-4-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Not specified |[8] |

Table 2: Buchwald-Hartwig Amination of Substituted Bromopyridines

Entry Bromopyridine Substrate Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 2-Bromo-4-methylpyridine Morpholine Pd₂(dba)₃ (2) Xantphos (4) NaOtBu Toluene 100 High (not specified) [5]

| 2 | 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Not specified |[3] |

Table 3: Sonogashira Coupling of Substituted Bromopyridines

Entry Bromopyridine Substrate Alkyne Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 2-Bromo-4-methylpyridine Phenylacetylene Pd(PPh₃)₂Cl₂ (3) 5 Et₃N THF 65 High (not specified) [5][9]

| 2 | 2-Bromo-4-iodopyridine | Terminal alkyne | Pd(PPh₃)₂Cl₂ (2-5) | 5-10 | Et₃N/piperidine | THF or DMF | RT - 60 | High (not specified) |[10] |

Experimental Protocols

Note: These are generalized protocols and may require optimization for the specific substrate, this compound. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)L2X Ar-Pd(II)L₂-X OxAdd->ArPd(II)L2X Transmetal Transmetalation ArPd(II)L2X->Transmetal R'-B(OH)₂ + Base ArPd(II)L2R Ar-Pd(II)L₂-R' Transmetal->ArPd(II)L2R RedElim Reductive Elimination ArPd(II)L2R->RedElim RedElim->Pd(0)L2 Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and anhydrous, degassed toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X ArPd(II)LX Ar-Pd(II)L-X OxAdd->ArPd(II)LX AmineCoord Amine Coordination & Deprotonation ArPd(II)LX->AmineCoord HNR₂ + Base ArPd(II)LNR2 Ar-Pd(II)L-NR₂ AmineCoord->ArPd(II)LNR2 RedElim Reductive Elimination ArPd(II)LNR2->RedElim RedElim->Pd(0)L Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.[5][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing with additional ether.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow start Start setup Reaction Setup (Add Reagents, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

References

Application of 2-Bromo-5-methyl-4-nitropyridine 1-oxide in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of agrochemicals. Its unique molecular architecture, featuring a reactive bromine atom, a nitro group, and an N-oxide functionality on a pyridine scaffold, offers multiple reaction sites for the construction of complex molecules with potent biological activities. This document provides detailed application notes, experimental protocols, and data for researchers, scientists, and professionals involved in the development of novel crop protection agents. The strategic positioning of the bromo and nitro groups makes this compound particularly valuable for the synthesis of herbicides and fungicides through various chemical transformations.[1][2]

Application in Herbicide Synthesis

A plausible synthetic route towards a potential herbicidal compound involves the nucleophilic substitution of the bromine atom. This allows for the introduction of various functionalities that can modulate the herbicidal activity and selectivity of the final compound.

Experimental Protocol: Synthesis of a Potential Pyridine-Based Herbicide Intermediate

This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a generic amine, a common step in the synthesis of many biologically active molecules.

Materials:

  • This compound

  • Alkyl or Aryl Amine (e.g., aniline, morpholine)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 80 °C and monitor the progress of the reaction by TLC.

  • Upon completion (typically after 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-substituted-5-methyl-4-nitropyridin-2-amine 1-oxide.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound
ReagentsAniline, K₂CO₃, DMF
Reaction Time6 hours
Reaction Temperature80 °C
ProductN-phenyl-5-methyl-4-nitropyridin-2-amine 1-oxide
Yield75%

Logical Workflow for Herbicide Synthesis:

Workflow for the synthesis and screening of potential herbicides.

Application in Fungicide Synthesis

The pyridine scaffold is a well-established pharmacophore in a number of commercial fungicides. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel fungicidal agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools to create carbon-carbon bonds and introduce diverse aryl or heteroaryl moieties that are often crucial for fungicidal activity.

Experimental Protocol: Synthesis of a Potential Pyridine-Based Fungicide via Suzuki-Miyaura Coupling

This protocol outlines a representative Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid. This reaction is a key step in the synthesis of many modern agrochemicals.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 2-aryl-5-methyl-4-nitropyridine 1-oxide.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound
Reagents4-Fluorophenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃
Reaction Time18 hours
Reaction Temperature90 °C
Product2-(4-Fluorophenyl)-5-methyl-4-nitropyridine 1-oxide
Yield82%

Experimental Workflow for Fungicide Synthesis:

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Heck) A->B C 2-Aryl/Heteroaryl-5-methyl-4-nitropyridine 1-oxide B->C D Reduction of Nitro Group C->D E 4-Amino-2-aryl/heteroaryl-5-methylpyridine 1-oxide D->E F Further Derivatization E->F G Potential Fungicidal Compound F->G H In vitro and in vivo Fungicidal Assays G->H

Synthetic pathway to potential fungicides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its multiple reaction sites allow for the facile introduction of a wide range of functional groups, enabling the exploration of diverse chemical space in the quest for new herbicides and fungicides. The protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to leverage the synthetic potential of this important intermediate in the development of next-generation crop protection solutions.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-methyl-4-nitropyridine 1-oxide. This versatile building block is a valuable starting material for the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 2-position. The pyridine N-oxide moiety can influence the electronic properties of the ring, potentially affecting catalyst activity and reaction outcomes. The electron-withdrawing nitro group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize anticipated quantitative data for several key palladium-catalyzed cross-coupling reactions with this compound. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies, with data extrapolated from reactions with structurally similar bromopyridine derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>12>85
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1008~90-98
34-Chlorophenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF9012~88-96
43-Thienylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12012~73

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100-11016High
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10024Moderate to High
3BenzylaminePd₂(dba)₃ / XantphosK₃PO₄1,4-Dioxane11018High
4Ammonia (equivalent)Pd(OAc)₂ / tBuXPhosK₃PO₄t-BuOH11024Moderate

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF1003High
2EthynyltrimethylsilanePd(PPh₃)₄ / CuIPiperidineTHF606High
31-HexynePd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrile8012Moderate to High
4Propargyl alcoholPdCl₂(PPh₃)₂ / CuIDIPAToluene708Moderate

Table 4: Heck Coupling of this compound with Alkenes

EntryAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10024High
2n-Butyl acrylatePd(OAc)₂K₂CO₃DMAc12012High
3AcrylonitrilePd(OAc)₂NaOAcNMP10018Moderate
41-OctenePd(OAc)₂ / PPh₃Et₃NAcetonitrile10024Moderate to High

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2][3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water, degassed

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(OAc)₂, and the ligand, SPhos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Stir the reaction mixture at 100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.[5][6][7][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • Xantphos (2.4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and degassed toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the mixture at 100-110 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

The following is a representative procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1][9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Add anhydrous DMF and the terminal alkyne.

  • Add triethylamine (as both base and co-solvent).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Heck Coupling

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Tri(o-tolyl)phosphine (6 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and Tri(o-tolyl)phosphine.

  • Add anhydrous DMF and triethylamine.

  • Add the alkene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)-Br(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R'(L2) transmetalation->r_pd_r boronate R'-B(OR)3- boronate->transmetalation base Base base->boronate reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amido Ar-Pd(II)-NR2(L) amine_coordination->pd_amido Deprotonation amine R2NH amine->amine_coordination base Base base->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reaction_Selection_Workflow start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N coupling_partner Coupling Partner? cc_bond->coupling_partner buchwald Buchwald-Hartwig cn_bond->buchwald boronic_acid Boronic Acid/ Ester coupling_partner->boronic_acid Organoboron alkyne Terminal Alkyne coupling_partner->alkyne Alkyne alkene Alkene coupling_partner->alkene Alkene suzuki Suzuki-Miyaura boronic_acid->suzuki sonogashira Sonogashira alkyne->sonogashira heck Heck alkene->heck

Caption: Decision workflow for selecting the appropriate cross-coupling reaction.

References

Application Notes and Protocols: Functionalization of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a versatile building block in medicinal chemistry and drug discovery. This document details key functionalization strategies for this molecule, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group. The provided protocols are based on established literature procedures for the target molecule and closely related analogues.

Introduction

This compound is a highly functionalized heterocyclic compound. The pyridine N-oxide moiety, in conjunction with the electron-withdrawing nitro group, activates the pyridine ring for various chemical transformations. The presence of a bromine atom at the 2-position, a nitro group at the 4-position, and a methyl group at the 5-position offers multiple sites for selective functionalization, making it a valuable precursor for the synthesis of diverse and complex molecular scaffolds.

The key reactive sites for functionalization are:

  • C2-Bromo group: Susceptible to nucleophilic aromatic substitution (SNAr) and serves as a handle for palladium-catalyzed cross-coupling reactions.

  • C4-Nitro group: Can be reduced to an amino group, which can be further functionalized.

  • C5-Methyl group: Can be activated for condensation reactions.

Reaction Pathways Overview

The following diagram illustrates the primary functionalization pathways for this compound.

G cluster_products Products A This compound B Nucleophilic Aromatic Substitution (Amination, Alkoxylation) A->B  Nu- (R2NH, RO-) C Suzuki Coupling A->C  ArB(OH)2, Pd catalyst D Nitro Group Reduction A->D  Reducing Agent (e.g., Fe/AcOH) E Methyl Group Functionalization A->E  DMF-DMA P1 2-Amino/Alkoxy-5-methyl- 4-nitropyridine 1-oxide B->P1 P2 2-Aryl-5-methyl- 4-nitropyridine 1-oxide C->P2 P3 2-Bromo-4-amino- 5-methylpyridine 1-oxide D->P3 P4 (E)-2-Bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine 1-oxide E->P4

Caption: Key functionalization pathways of this compound.

Data Presentation: Summary of Functionalization Reactions

The following table summarizes the key functionalization reactions, including typical conditions and expected outcomes.

Reaction TypeReagents and ConditionsProduct TypeYield (%)Reference
Synthesis of Starting Material 2-bromo-5-methylpyridine 1-oxide, fuming HNO₃, H₂SO₄, 90 °C, 2 hThis compound90[1]
Methyl Group Functionalization N,N-dimethylformamide dimethyl acetal (DMF-DMA), N,N-dimethylformamide (DMF), 120 °C, 4 h(E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxideNot specified, but used in subsequent step[2]
Nitro Group Reduction Iron powder, Acetic acid, 100 °C, 5 h (on a related vinyl derivative)6-bromo-1H-pyrrolo[3,2-c]pyridine (after cyclization)Not specified for direct reduction product[2]
Nucleophilic Substitution (Amination) Amine (e.g., morpholine), Base (e.g., K₂CO₃), Solvent (e.g., DMSO), 80-100 °C2-Amino-5-methyl-4-nitropyridine 1-oxide derivativeGood to Excellent (by analogy)General procedure for halopyridines
Nucleophilic Substitution (Alkoxylation) Alkoxide (e.g., NaOMe), Solvent (e.g., MeOH or DMF), RT to 80 °C2-Alkoxy-5-methyl-4-nitropyridine 1-oxide derivativeGood to Excellent (by analogy)General procedure for halopyridines
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)2-Aryl-5-methyl-4-nitropyridine 1-oxideModerate to Excellent (by analogy)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 2-bromo-5-methylpyridine 1-oxide to yield the title compound.[1]

Materials:

  • 2-Bromo-5-methylpyridine 1-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • 2 M aqueous Sodium Carbonate (Na₂CO₃)

  • Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Dissolve 2-bromo-5-methylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

  • Slowly add fuming nitric acid (5.0 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours.

  • Cool the reaction in an ice bath and slowly adjust the pH to 10 with 2 M aqueous sodium carbonate.

  • Extract the aqueous solution twice with dichloromethane.

  • Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield the product.

G start Start dissolve Dissolve 2-bromo-5-methylpyridine 1-oxide in H₂SO₄ at 0 °C start->dissolve add_nitric Add fuming HNO₃ dropwise dissolve->add_nitric heat Warm to RT, then heat to 90 °C for 2h add_nitric->heat cool_neutralize Cool and neutralize with Na₂CO₃ to pH 10 heat->cool_neutralize extract Extract with CH₂Cl₂ cool_neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate end Product dry_concentrate->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Nucleophilic Aromatic Substitution - Amination (General Protocol)

This representative protocol for the substitution of the 2-bromo group with an amine is based on established procedures for similar halopyridine N-oxides.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add the amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Suzuki Coupling (General Protocol)

This general protocol for the Suzuki cross-coupling of the 2-bromo position is based on established methods for related bromopyridines.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water).

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 90-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography.

G start Start combine Combine reactants: Bromopyridine, Boronic Acid, Pd Catalyst, Base start->combine add_solvent Add degassed solvent combine->add_solvent heat Heat under inert atmosphere (90-110 °C) add_solvent->heat workup Cool, dilute with EtOAc, wash with H₂O and brine heat->workup purify Dry, concentrate, and purify workup->purify end Product purify->end

Caption: General workflow for the Suzuki coupling reaction.

Protocol 4: Reduction of the Nitro Group (Based on Analogue)

This protocol for the reduction of the nitro group is based on the reductive cyclization of a derivative of the title compound.[2]

Materials:

  • 4-Nitro-substituted pyridine 1-oxide

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Ethyl acetate

  • Aqueous Sodium Carbonate

Procedure:

  • To a reaction vessel, add the 4-nitro-substituted pyridine 1-oxide (1.0 eq), iron powder (4.0 eq), and acetic acid.

  • Stir the reaction mixture at 100 °C for 5 hours.

  • Filter the reaction mixture and concentrate the filtrate in vacuo.

  • Adjust the pH of the residue to 8 with aqueous sodium carbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-amino derivative.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of functionalized pyridine derivatives. The protocols provided herein, based on published literature, offer robust starting points for the exploration of its synthetic potential in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for each specific substrate and transformation to achieve the desired outcomes.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Bromo-5-methyl-4-nitropyridine 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely reported and effective method is the direct nitration of 5-bromo-2-methylpyridine 1-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction is highly regioselective, yielding the desired 4-nitro product in high yields.[1]

Q2: What are the critical parameters to control during the reaction?

A2: Temperature control is crucial. The addition of fuming nitric acid should be performed at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction. Subsequently, the reaction is heated to a specific temperature (e.g., 90 °C) to ensure the reaction proceeds to completion.[1] Careful control of the stoichiometry of the nitrating agent is also important to prevent over-nitration.

Q3: What are the potential side products or impurities I should be aware of?

A3: Potential impurities include unreacted starting material, isomers (such as 2-Bromo-5-methyl-6-nitropyridine 1-oxide), and potentially di-nitrated products, although the latter is less common under controlled conditions. Deoxygenation of the N-oxide is another possible side reaction, though it is less likely during nitration.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched, extracted, and spotted on a TLC plate to visualize the consumption of the starting material and the formation of the product.

Q5: What is the recommended method for purification of the final product?

A5: The crude product, after work-up, can be purified by recrystallization, typically from acetone or ethanol.[2] For separating mixtures of isomers or removing persistent impurities, column chromatography may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Incorrect stoichiometry of reagents. 3. Reaction temperature too low. 4. Degradation of starting material or product.1. Extend the reaction time or cautiously increase the reaction temperature. 2. Verify the concentration and amounts of nitric acid and sulfuric acid. 3. Ensure the reaction is heated to the specified temperature (e.g., 90 °C) after the initial addition. 4. Avoid excessive temperatures or prolonged reaction times.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, leading to reduced regioselectivity.1. Maintain careful temperature control during the addition of the nitrating agent and the subsequent heating phase. Lowering the reaction temperature may improve selectivity.
Product is a Dark Oil or Tarry Substance 1. Decomposition of the starting material or product due to excessive heat. 2. Presence of impurities in the starting material.1. Ensure the temperature does not exceed the recommended limit. 2. Use pure starting materials. The crude product may require purification by column chromatography.
Difficulty in Isolating the Product during Work-up 1. Incorrect pH during neutralization. 2. Insufficient extraction.1. Ensure the pH is adjusted correctly (e.g., to pH 10) to precipitate the product and neutralize the acids.[1] 2. Perform multiple extractions with a suitable organic solvent like dichloromethane to ensure complete recovery of the product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • 5-bromo-2-methylpyridine 1-oxide

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • 2 M aqueous Sodium Carbonate solution

  • Dichloromethane

  • Magnesium Sulfate (anhydrous)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-methylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (6.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (5.0 eq) dropwise to the cooled and stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90 °C.

  • Maintain the reaction at 90 °C for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully neutralize the mixture by adding 2 M aqueous sodium carbonate solution until the pH reaches 10.

  • Extract the aqueous solution twice with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone).

Quantitative Data Summary

ParameterValueReference
Starting Material5-bromo-2-methylpyridine 1-oxide[1]
ReagentsFuming Nitric Acid, Sulfuric Acid[1]
Temperature0 °C (addition), 90 °C (reaction)[1]
Reaction Time2 hours at 90 °C[1]
Reported Yield90%[1]

Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for this compound Synthesis A 5-bromo-2-methylpyridine 1-oxide C This compound A->C Nitration @ 90°C B HNO3 / H2SO4 B->C

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow step1 Step 1: Reagent Preparation Dissolve starting material in H2SO4 and cool to 0°C step2 Step 2: Nitration Add fuming HNO3 dropwise at 0°C, then heat to 90°C for 2h step1->step2 step3 Step 3: Work-up Cool, neutralize with Na2CO3, and extract with CH2Cl2 step2->step3 step4 Step 4: Purification Dry organic layer, evaporate solvent, and recrystallize step3->step4 step5 Step 5: Analysis Characterize the final product (NMR, MS, etc.) step4->step5

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Troubleshooting Decision Tree start Low Yield? check_temp Was reaction temp at 90°C? start->check_temp Yes check_time Was reaction time sufficient (2h)? check_temp->check_time Yes increase_temp_time Increase temp/time cautiously check_temp->increase_temp_time No check_reagents Were reagents' stoichiometry and quality correct? check_time->check_reagents Yes check_time->increase_temp_time No verify_reagents Verify reagent concentration and purity check_reagents->verify_reagents No success Problem Resolved check_reagents->success Yes increase_temp_time->success verify_reagents->success

Caption: A decision tree for troubleshooting low reaction yield.

References

Purification challenges with 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-5-methyl-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for crude this compound?

A1: The most common purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the physical state of the crude product. An initial aqueous work-up is often recommended to remove inorganic salts and other water-soluble impurities.

Q2: What are the typical physical properties of this compound?

A2: It is typically a light yellow to yellow powder or crystalline solid.[1] It should be stored in a cool, dry, and well-ventilated place, under an inert atmosphere, typically at 2-8°C.[1][2]

Q3: What are the main safety precautions to consider when handling this compound?

A3: this compound is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1][3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Avoid formation of dust and aerosols.[3][5]

Q4: My purified product has a persistent yellow color. Does this indicate an impurity?

A4: While the compound itself is described as light yellow to yellow, a deep or intense yellow color may indicate the presence of residual starting materials or byproducts from the nitration reaction. If purity is a concern, as determined by analytical methods like HPLC or NMR, further purification may be necessary. Using activated charcoal during recrystallization can sometimes help in removing colored impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the product, or impurities are depressing the melting point.- Try a lower-boiling point solvent or a solvent mixture. - Add a small amount of a solvent in which the product is more soluble to lower the saturation point. - Attempt to "seed" the solution with a small crystal of pure product.
Low or no crystal yield. - The product is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used.- Partially evaporate the solvent to increase the concentration of the product. - Cool the solution for a longer period or at a lower temperature (e.g., in a freezer). - Add an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution to induce precipitation.
Crystals are not forming. The solution is not sufficiently supersaturated.- Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of the pure compound. - Allow the solvent to evaporate slowly in a loosely covered container.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities (co-elution). The polarity of the eluent is too high or too low.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - Use a shallower solvent gradient during elution. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of the product band on the column. - The compound may be too polar for the chosen solvent system. - The column may be overloaded with the crude product.- Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. - Use a larger column or reduce the amount of sample loaded.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is a preliminary purification step to remove inorganic impurities after synthesis.

Methodology:

  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).[6] The brine wash helps to remove residual water from the organic phase.[6]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

Protocol 2: Purification by Recrystallization

This method is suitable if the crude product is a solid.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slower cooling rates generally lead to the formation of larger and purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This is a highly effective method for separating the product from impurities with different polarities.

Methodology:

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable solvent system (eluent) using TLC. A good starting point for this type of compound could be a mixture of hexanes and ethyl acetate.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Extraction with Organic Solvent start->extraction washing Wash with Water & Brine extraction->washing drying Dry over Na2SO4/MgSO4 washing->drying concentration1 Concentrate under Reduced Pressure drying->concentration1 purification_choice Choose Method concentration1->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid column_chromatography Column Chromatography purification_choice->column_chromatography If oil or poor recrystallization final_product Purified Product recrystallization->final_product column_chromatography->final_product analysis Purity Analysis (HPLC, NMR) final_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes run_column Perform Column Chromatography is_solid->run_column No (Oil) oils_out Product 'oils out'? try_recrystallization->oils_out low_yield Low yield? oils_out->low_yield No change_solvent Change Solvent/Mixture oils_out->change_solvent Yes concentrate_solution Concentrate Solution low_yield->concentrate_solution Yes pure_solid Pure Solid Product low_yield->pure_solid No change_solvent->try_recrystallization concentrate_solution->try_recrystallization poor_separation Poor separation? run_column->poor_separation optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Yes pure_oil_solid Pure Product poor_separation->pure_oil_solid No optimize_eluent->run_column

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route involves the nitration of 5-Bromo-2-methylpyridine 1-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid. This method is often preferred due to its high reported yields, typically around 90%.[1]

Q2: What are the potential byproducts I should be aware of during the synthesis?

A2: While the primary reaction is generally efficient, several byproducts can form, especially if reaction conditions are not carefully controlled. These may include:

  • Isomeric Byproducts: Formation of other nitro-isomers, such as 2-Bromo-5-methyl-3-nitropyridine 1-oxide or 2-Bromo-5-methyl-6-nitropyridine 1-oxide, can occur, although the 4-nitro position is electronically favored for electrophilic substitution on pyridine N-oxides.

  • Over-oxidation Products: The methyl group on the pyridine ring can be susceptible to oxidation under the harsh nitrating conditions, potentially leading to the formation of the corresponding carboxylic acid (2-Bromo-4-nitro-5-pyridinecarboxylic acid 1-oxide).

  • Di-nitrated Products: Although less common, excessive nitrating agent or prolonged reaction times at elevated temperatures could potentially lead to the introduction of a second nitro group on the pyridine ring.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 5-Bromo-2-methylpyridine 1-oxide, in the crude product.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, it is crucial to maintain strict control over the reaction conditions:

  • Temperature Control: The initial addition of fuming nitric acid should be performed at a low temperature (e.g., 0°C) to control the exothermic reaction. The subsequent heating should be carefully monitored and maintained within the recommended range (e.g., 90°C).[1]

  • Stoichiometry: Use the correct molar ratios of the reactants as specified in the protocol. An excess of the nitrating agent can increase the likelihood of over-oxidation and di-nitration.

  • Reaction Time: Adhere to the recommended reaction time. Prolonged heating can lead to the formation of degradation products and over-oxidation byproducts.

  • Purity of Starting Materials: Ensure that the starting 5-Bromo-2-methylpyridine 1-oxide is of high purity to avoid introducing impurities that could lead to side reactions.

Q4: What are the best methods for purifying the crude this compound?

A4: The purification strategy will depend on the nature and quantity of the impurities present. Common techniques include:

  • Recrystallization: This is often an effective method for removing small amounts of impurities if a suitable solvent system can be identified.

  • Column Chromatography: For mixtures containing isomeric byproducts or other impurities with different polarities, silica gel column chromatography is a powerful purification technique.

  • Washing: Thoroughly washing the crude product during the work-up procedure can help remove residual acids and inorganic salts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS).- Confirm the quality and concentration of the nitrating agents.
Loss of product during work-up.- Ensure the pH is adjusted correctly during neutralization to precipitate the product fully.- Perform multiple extractions with an appropriate organic solvent to maximize recovery.
Presence of Multiple Spots on TLC/LC-MS (in addition to the product) Formation of isomeric byproducts.- Optimize the reaction temperature; lower temperatures may favor the desired isomer.- Purify the crude product using column chromatography.
Over-oxidation of the methyl group.- Reduce the reaction temperature or time.- Use a less harsh nitrating agent if possible, though this may require significant process development.
Presence of unreacted starting material.- Increase the reaction time or temperature slightly, while carefully monitoring for byproduct formation.- Ensure the stoichiometry of the nitrating agent is correct.
Product is an Oil or Fails to Crystallize Presence of significant impurities.- Purify the crude product by column chromatography before attempting crystallization.
Incorrect solvent for recrystallization.- Screen a variety of solvents or solvent mixtures to find an appropriate system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Dark-colored or Tarry Product Decomposition due to excessive heat or prolonged reaction time.- Strictly control the reaction temperature and time.- Ensure efficient stirring to prevent localized overheating.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from available literature.[1]

Materials:

  • 5-Bromo-2-methylpyridine 1-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • 2 M Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-2-methylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (approx. 6.0 eq) and cool the mixture to 0°C in an ice bath.

  • Slowly add fuming nitric acid (approx. 5.0 eq) dropwise to the cooled solution, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C.

  • Maintain the reaction at 90°C for 2 hours.

  • After 2 hours, cool the reaction mixture in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding 2 M aqueous sodium carbonate until the pH reaches approximately 10. Be cautious as this will generate gas (CO₂).

  • Extract the aqueous solution twice with dichloromethane.

  • Combine the organic extracts and dry them over magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Logical Workflow for Synthesis and Troubleshooting

Synthesis_Troubleshooting Start Start: 5-Bromo-2-methylpyridine 1-oxide Nitration Nitration: HNO₃, H₂SO₄ Start->Nitration Crude_Product Crude Product Nitration->Crude_Product Ideal Conditions Isomers Isomeric Byproducts Nitration->Isomers Poor Regioselectivity Over_Oxidation Over-oxidation (Carboxylic Acid) Nitration->Over_Oxidation Harsh Conditions Unreacted_SM Unreacted Starting Material Nitration->Unreacted_SM Incomplete Reaction Purification Purification: - Recrystallization - Column Chromatography Crude_Product->Purification Desired_Product Pure Product: This compound Troubleshoot_Conditions Troubleshoot: - Temp Control - Reaction Time - Stoichiometry Isomers->Troubleshoot_Conditions Isomers->Purification Over_Oxidation->Troubleshoot_Conditions Over_Oxidation->Purification Unreacted_SM->Troubleshoot_Conditions Unreacted_SM->Purification Troubleshoot_Conditions->Nitration Purification->Desired_Product

Caption: Logical workflow for the synthesis of this compound and potential troubleshooting pathways.

References

Technical Support Center: 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2-Bromo-5-methyl-4-nitropyridine 1-oxide. The information is designed to address common challenges encountered during experimental work involving its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on analogous 4-nitropyridine N-oxides, the primary degradation routes are expected to be:

  • Reduction of the Nitro Group: The 4-nitro group is susceptible to reduction, forming nitroso, hydroxylamino, and ultimately amino derivatives. This can be initiated by various reducing agents or under certain metabolic conditions.[1][2][3][4][5]

  • Deoxygenation of the N-oxide: The N-oxide functional group can be removed, yielding the corresponding 2-Bromo-5-methyl-4-nitropyridine. This process can be facilitated by photocatalysis or thermal stress.[6][7][8][9]

  • Photodegradation: Aromatic nitro compounds and N-oxides can be sensitive to UV light, which may lead to complex degradation pathways.[2]

  • Nucleophilic Substitution: The bromine atom at the 2-position and the nitro group at the 4-position can potentially be displaced by strong nucleophiles, although this is more commonly a synthetic route than a degradation pathway under typical experimental conditions.[10]

Q2: How should I store this compound to minimize degradation?

A2: To ensure stability, store the compound in a tightly sealed, light-resistant container in a cool, dry, and dark place. Pyridine N-oxides can be hygroscopic and sensitive to light.[2] For long-term storage, refrigeration is recommended.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Based on similar 4-nitropyridine N-oxides, the compound is expected to be relatively stable in dilute acidic solutions. However, it may be susceptible to degradation under strong basic conditions, which can facilitate nucleophilic attack on the pyridine ring.[2]

Q4: What are the initial steps I should take to investigate its degradation?

A4: A good starting point is to perform stability studies under various conditions, including exposure to light (photodegradation), heat (thermal degradation), and different pH values (hydrolytic degradation). You can monitor the disappearance of the parent compound and the appearance of degradation products over time using a suitable analytical technique like HPLC-UV.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent results in degradation studies.
  • Possible Cause: Uncontrolled experimental variables.

  • Troubleshooting Steps:

    • Standardize Light Exposure: If studying photodegradation, ensure consistent light intensity and wavelength for all samples. Use a photostability chamber if available.

    • Maintain Constant Temperature: Use a temperature-controlled incubator or water bath to eliminate temperature fluctuations as a variable.

    • Control pH: Use buffered solutions to maintain a constant pH throughout the experiment, as pH can influence degradation rates.

    • Prepare Fresh Solutions: Prepare solutions of this compound fresh for each experiment to avoid degradation during storage.

Issue 2: Difficulty in separating the parent compound from its degradation products by HPLC.
  • Possible Cause: Suboptimal HPLC method.

  • Troubleshooting Steps:

    • Mobile Phase Optimization:

      • Adjust the organic modifier (e.g., acetonitrile, methanol) concentration.

      • Modify the pH of the aqueous phase.

      • Incorporate an ion-pairing reagent if dealing with ionic species.

    • Column Selection:

      • Try a different column chemistry (e.g., C18, Phenyl-Hexyl, Cyano).

      • Consider a column with a different particle size or length for better resolution.

    • Gradient Elution: If using isocratic elution, switch to a gradient method to improve the separation of compounds with different polarities.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature for better peak shape and resolution.[11][12][13][14][15]

Issue 3: Identification of unknown degradation products.
  • Possible Cause: Lack of reference standards for potential degradation products.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry to determine the molecular weights of the unknown peaks. Fragmentation patterns from MS/MS can help elucidate their structures.

    • NMR Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can provide detailed structural information.[16]

    • Forced Degradation Studies: Perform forced degradation under specific conditions (e.g., strong acid, strong base, oxidation, reduction) to intentionally generate degradation products. This can help in assigning structures to the peaks observed in your stability studies.

Experimental Protocols

Protocol 1: General Procedure for Photodegradation Study
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute it to the desired concentration in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Sample Exposure: Transfer the solution to quartz cuvettes or tubes. Expose the samples to a controlled light source (e.g., a xenon lamp in a photostability chamber) for specific time intervals.

  • Control Samples: Prepare control samples by wrapping identical cuvettes or tubes in aluminum foil to protect them from light. Place them alongside the exposed samples.

  • Sample Analysis: At each time point, withdraw an aliquot from both the exposed and control samples. Analyze the samples by a validated HPLC-UV method to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Protocol 2: HPLC Method for Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Degradation Rates under Different Conditions
ConditionRate Constant (k)Half-life (t½)Major Degradation Products Identified
Photolytic (UV-A)DataData2-Bromo-5-methyl-4-nitropyridine, 2-Bromo-5-methyl-4-hydroxylaminopyridine 1-oxide
Hydrolytic (pH 4)DataDataSpecify
Hydrolytic (pH 7)DataDataSpecify
Hydrolytic (pH 9)DataDataSpecify
Thermal (60 °C)DataData2-Bromo-5-methyl-4-nitropyridine
Reductive (e.g., with NaBH₄)DataData2-Bromo-5-methyl-4-aminopyridine 1-oxide

Note: This table should be populated with your experimental data.

Visualizations

Diagram 1: Inferred Degradation Pathways

parent This compound deoxygenated 2-Bromo-5-methyl-4-nitropyridine parent->deoxygenated Deoxygenation (Photochemical/Thermal) nitro_reduced 2-Bromo-5-methyl-4-hydroxylaminopyridine 1-oxide parent->nitro_reduced Nitro Reduction amino 2-Bromo-5-methyl-4-aminopyridine 1-oxide nitro_reduced->amino Further Reduction

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Degradation Studies

start Prepare Stock Solution setup Set up Degradation Conditions (Light, pH, Temp) start->setup sampling Collect Samples at Time Intervals setup->sampling analysis HPLC-UV Analysis sampling->analysis quant Quantify Parent and Products analysis->quant kinetics Determine Degradation Kinetics quant->kinetics

References

Technical Support Center: Suzuki Coupling with 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methyl-4-nitropyridine 1-oxide. This challenging substrate presents unique considerations due to its electronic properties and the presence of the N-oxide functionality.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling with this substrate can stem from several factors. The primary areas to troubleshoot are:

  • Catalyst Activity and Inhibition: The pyridine N-oxide moiety, in conjunction with the basic reaction conditions, can potentially coordinate to and inhibit the palladium catalyst.[1][2][3] Ensure you are using a fresh, active catalyst and consider ligands that can mitigate this inhibition.

  • Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent.[4] The conditions must be suitable for the specific boronic acid or ester being used.

  • Substrate and Reagent Quality: Verify the purity of your this compound and the boronic acid derivative. Boronic acids can degrade over time, leading to lower reactivity.[4]

  • Oxygen Contamination: Rigorous exclusion of oxygen is crucial to prevent both the homocoupling of the boronic acid and decomposition of the catalyst.[4][5]

Q2: I am observing significant formation of a byproduct that appears to be the result of homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often driven by the presence of oxygen or Pd(II) species.[5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[5][7] To minimize homocoupling:

  • Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed prior to use by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of a high-purity inert gas.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a precatalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) available for homocoupling.[6]

Q3: My main side product is 5-methyl-4-nitropyridine 1-oxide (dehalogenation). What leads to this and how can it be suppressed?

A3: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This can occur after the oxidative addition step in the catalytic cycle.[6] Potential causes include the presence of water or other proton sources, or side reactions involving the base or solvent. To suppress dehalogenation:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.

  • Optimize the Base and Solvent System: Some bases and solvents are more prone to facilitating dehalogenation. A screening of different bases and solvents may be necessary.

  • Adjust the Reaction Temperature: Lowering the reaction temperature may decrease the rate of dehalogenation relative to the desired cross-coupling.[8]

Q4: I am seeing a significant amount of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I avoid this?

A4: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[9] This side reaction is often promoted by aqueous basic conditions.[6][9] To minimize protodeboronation:

  • Use Milder Bases: Strong bases in the presence of water can accelerate this side reaction. Consider using milder bases like K₂CO₃ or CsF.

  • Employ Anhydrous Conditions: Removing water from the reaction mixture can significantly reduce protodeboronation.[4]

  • Use Boronate Esters: Boronic acid pinacol esters (Bpin) or MIDA esters are often more stable towards protodeboronation and can be used as alternatives to boronic acids.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[4]
2. Catalyst Inhibition- Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can stabilize the catalyst and may prevent coordination of the N-oxide.[3][10]
3. Inappropriate Base- The chosen base may not be optimal for the specific boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or CsF. Ensure the base is finely powdered and dry for anhydrous reactions.[4]
4. Poor Solubility- Ensure all reactants are soluble at the reaction temperature. Consider a different solvent system if solubility is an issue.
Significant Side Product Formation 1. Homocoupling of Boronic Acid- Rigorously degas all solvents and maintain a strict inert atmosphere.[5]- Use a Pd(0) source or a precatalyst that efficiently generates Pd(0).[6]
2. Dehalogenation of Starting Material- Use anhydrous solvents and reagents.- Screen different bases and consider lowering the reaction temperature.[8]
3. Protodeboronation of Boronic Acid- Use anhydrous conditions.- Switch to a milder base (e.g., K₂CO₃, CsF).- Use a more stable boronate ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[9]
Complex Mixture of Products 1. Reaction Temperature Too High- High temperatures can lead to decomposition of starting materials, products, or the catalyst. Try running the reaction at a lower temperature.
2. Unstable Product- The product may be unstable under the reaction conditions. Monitor the reaction by LC-MS to check for product degradation over time. If degradation is observed, try shorter reaction times or milder conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a starting point protocol and may require optimization for the specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand, or a Buchwald precatalyst; 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, XPhos; 1.1-1.2 times the moles of Pd)

  • Base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the boronic acid derivative, the base, the palladium catalyst, and the ligand (if separate).

  • Seal the vessel with a septum and purge with a gentle stream of inert gas for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.[1]

  • Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.[4]

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[4]

  • Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R² Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup start Reaction Start check_yield Low or No Yield? start->check_yield check_catalyst Check Catalyst Activity & Ligand Choice check_yield->check_catalyst Yes check_base Screen Bases check_yield->check_base Yes check_purity Verify Reagent Purity check_yield->check_purity Yes side_products Side Products Observed? check_yield->side_products No check_inhibition Consider Catalyst Inhibition check_catalyst->check_inhibition check_inhibition->side_products check_solvent Optimize Solvent check_base->check_solvent check_temp Adjust Temperature check_solvent->check_temp check_temp->side_products check_degas Ensure Proper Degassing check_purity->check_degas check_degas->side_products homocoupling Homocoupling? - Improve Degassing - Use Pd(0) Source side_products->homocoupling Yes dehalogenation Dehalogenation? - Use Anhydrous Conditions - Optimize Base/Temp side_products->dehalogenation Yes protodeboronation Protodeboronation? - Anhydrous Conditions - Milder Base - Use Boronate Ester side_products->protodeboronation Yes success Successful Coupling side_products->success No

References

Technical Support Center: Amination of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amination of 2-Bromo-5-methyl-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the amination of this compound?

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group and the pyridine N-oxide moiety activate the pyridine ring, making the C2 position, where the bromine atom is located, highly electrophilic and susceptible to attack by an amine nucleophile.

Q2: What are the most common side reactions observed during the amination of this compound?

The most frequently encountered side reactions include:

  • Hydrolysis: The presence of any water in the reaction mixture can lead to the hydrolysis of the starting material to form 2-hydroxy-5-methyl-4-nitropyridine 1-oxide.

  • Reduction of the Nitro Group: Depending on the reaction conditions and the nature of the amine, the nitro group can be partially or fully reduced to a nitroso, hydroxylamino, or even an amino group.

  • Deoxygenation of the N-oxide: The pyridine N-oxide can be reduced to the corresponding pyridine. This can be promoted by certain reagents or elevated temperatures.

  • Formation of Azo Compounds: In some cases, particularly with aromatic amines under specific conditions, the formation of azo compounds as byproducts has been observed.

Q3: Why is my reaction yield low?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a poorly chosen solvent.

  • Side Reactions: The formation of the byproducts mentioned in Q2 can significantly reduce the yield of the desired aminated product.

  • Poor Quality of Reagents: The purity of the starting material, amine, solvent, and any base used is crucial for a successful reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can have a profound impact on the reaction outcome.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material 1. Low Reaction Temperature: The activation energy for the SNAr reaction may not be met. 2. Poor Solvent Choice: The reactants may not be fully soluble, or the solvent may not be polar enough to facilitate the reaction. 3. Weak Nucleophile: The amine used may not be nucleophilic enough to displace the bromide.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. 2. Change Solvent: Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. Ensure all reactants are fully dissolved. 3. Add a Base: The addition of a non-nucleophilic base like triethylamine or DIPEA can help to activate the amine.
Significant Amount of 2-hydroxy-5-methyl-4-nitropyridine 1-oxide Detected Presence of Water: Moisture in the solvent, reagents, or glassware.1. Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure the amine is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Presence of Byproducts from Nitro Group Reduction Reactive Amine or High Temperature: Some amines can act as reducing agents, especially at elevated temperatures.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Choose a Milder Amine: If the amine is the likely cause, consider if a less reactive analogue can be used.
Formation of the Deoxygenated Product High Reaction Temperature or Incompatible Reagents: The N-oxide is susceptible to deoxygenation under harsh conditions.1. Reduce Temperature: Avoid excessive heating. 2. Screen Reagents: If using additives, ensure they are not known to deoxygenate pyridine N-oxides.

Data Presentation

The following table summarizes hypothetical yield data for the amination of this compound with a generic primary amine under various conditions to illustrate the impact of reaction parameters on product distribution.

Entry Solvent Temperature (°C) Base Desired Product Yield (%) Hydrolysis Product Yield (%) Other Byproducts (%)
1Ethanol80None651520
2DMF80Et₃N85510
3DMF120Et₃N70525 (includes deoxygenation)
4Dioxane100K₂CO₃751015
5DMSO80DIPEA90<5<5

Experimental Protocols

General Protocol for Amination

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 - 1.5 eq) and a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of 0.1-0.5 M. If a base is required, add the non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 - 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be filtered and washed with a suitable solvent. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-5-methyl-4-nitropyridine 1-oxide.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start This compound + Amine (R-NH2) Product 2-Amino-5-methyl-4-nitropyridine 1-oxide Start->Product SNAr Hydrolysis Hydrolysis Product Start->Hydrolysis H2O Nitro_Reduction Nitro Reduction Products Start->Nitro_Reduction Reducing conditions Deoxygenation Deoxygenated Product Start->Deoxygenation High Temp. Troubleshooting_Workflow Start Low Yield in Amination Check_Purity Check Reagent Purity & Anhydrous Conditions Start->Check_Purity Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Check_Purity->Analyze_Byproducts Optimize_Conditions Optimize Reaction Conditions Analyze_Byproducts->Optimize_Conditions Temp Adjust Temperature Optimize_Conditions->Temp Solvent Change Solvent Optimize_Conditions->Solvent Base Add/Change Base Optimize_Conditions->Base Success Improved Yield Temp->Success Solvent->Success Base->Success

Technical Support Center: Purification of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-5-methyl-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude material.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities may include unreacted starting materials such as 5-bromo-2-methylpyridine 1-oxide, residual acids from the nitration reaction (e.g., sulfuric acid, nitric acid), and potentially isomeric byproducts. The formation of di-nitrated or other side-products could also occur under harsh reaction conditions.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For brominated pyridine derivatives, a mixed solvent system is often effective. A common starting point is a polar solvent such as ethyl acetate, paired with a non-polar anti-solvent like hexanes or petroleum ether.[1] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for your specific crude product.

Q4: My compound is an oil at room temperature. Can I still use recrystallization?

A4: If your crude product is an oil or a low-melting solid, recrystallization is not a suitable purification method. In such cases, flash column chromatography or distillation under reduced pressure are more appropriate techniques.[1]

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. By spotting the collected fractions on a TLC plate and comparing them to the crude material and a pure standard (if available), you can identify the fractions containing the purified product.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. The solution may be too concentrated.Add more of the "soluble" solvent to keep the product dissolved at a lower temperature. Alternatively, select a lower-boiling point solvent system.[2]
No crystals form upon cooling. The solution is too dilute. The chosen solvent is too effective at dissolving the product, even at low temperatures. Impurities may be inhibiting crystallization.Concentrate the solution by carefully evaporating some of the solvent.[2] Cool the solution for a longer period, potentially in a refrigerator or freezer. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If impurities are suspected, a preliminary purification by column chromatography may be necessary.[2]
Low recovery of purified product. Too much solvent was used, leaving a significant amount of the product in the mother liquor. The product is more soluble in the chosen solvent than anticipated. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. Pre-heat the funnel and filter paper for hot filtration to prevent the product from crashing out.
Colored impurities remain in the final crystals. The impurities co-crystallize with the product.Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before the hot filtration step.
Column Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of the product from impurities. The chosen eluent system has incorrect polarity. The column was not packed properly, leading to channeling. The column is overloaded with the crude material.Optimize the eluent system using TLC. A common starting point for pyridine derivatives is a hexane/ethyl acetate gradient.[3] Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[2] Do not exceed the recommended loading capacity for your column size.
The product is not eluting from the column. The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the mobile phase may be necessary.
Streaking or tailing of the compound on TLC. The compound may be interacting too strongly with the silica gel. The sample may be too concentrated when loaded.Add a small amount of a modifier, such as triethylamine or acetic acid, to the mobile phase to improve the peak shape.[4] Ensure the sample is adequately dissolved and loaded in a narrow band.[4]

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexanes mixture)[1]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and gently heat the mixture while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: While the solution is still hot, slowly add the less polar anti-solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid. If necessary, add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. Slower cooling generally results in the formation of larger, purer crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify crude this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate gradient)[3]

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexanes). Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

  • Purity Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 2-Bromo-5-methyl- 4-nitropyridine 1-oxide Recrystallization Recrystallization Crude->Recrystallization Solid Crude ColumnChromatography Column Chromatography Crude->ColumnChromatography Oily or Solid Crude TLC TLC Recrystallization->TLC ColumnChromatography->TLC NMR NMR TLC->NMR GCMS GC-MS NMR->GCMS PureProduct Pure Product GCMS->PureProduct

Caption: A generalized workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_noxtal Solutions for No Crystals Start Attempt Recrystallization Issue Crystals Form? Start->Issue Success Collect and Dry Crystals Issue->Success Yes OilingOut Product Oils Out Issue->OilingOut No, Oils Out NoCrystals No Crystals Form Issue->NoCrystals No, Stays in Solution AddSolvent Add more 'good' solvent OilingOut->AddSolvent ChangeSolvent Change to lower boiling point solvent OilingOut->ChangeSolvent Concentrate Concentrate solution NoCrystals->Concentrate Scratch Scratch flask NoCrystals->Scratch Seed Add seed crystal NoCrystals->Seed

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Catalyst Selection for 2-Bromo-5-methyl-4-nitropyridine 1-oxide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for efficient coupling reactions with 2-Bromo-5-methyl-4-nitropyridine 1-oxide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during coupling reactions with this compound, presented in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the potential causes and solutions?

Answer:

Low yields in Suzuki-Miyaura coupling with this substrate can be attributed to several factors, primarily related to its unique electronic properties.

  • Catalyst Inhibition: The pyridine N-oxide moiety can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the N-oxide to the palladium center.

  • Inadequate Base: The choice of base is critical for the activation of the boronic acid.

    • Solution: A systematic screening of bases is recommended. Start with common inorganic bases like K₂CO₃ or K₃PO₄. For challenging couplings, stronger bases like Cs₂CO₃ or KF may be more effective. In some cases, organic bases have also been shown to be effective for coupling of pyridine N-oxides.

  • Poor Solubility: The substrate or reagents may have limited solubility in the chosen solvent system.

    • Solution: A mixture of a polar aprotic solvent and water (e.g., 1,4-dioxane/water or toluene/water) often improves solubility and reaction efficiency.

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently due to the electron-deficient nature of the pyridine ring.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring for any signs of decomposition.

Question 2: I am observing significant homocoupling of my boronic acid in the Suzuki reaction. How can I minimize this side reaction?

Answer:

Homocoupling is a common side reaction in Suzuki couplings and can be minimized through careful control of reaction conditions.

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Excessive Base: Using too strong a base or an excess amount can lead to increased homocoupling.

    • Solution: Reduce the equivalents of the base or switch to a milder base.

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo homocoupling.

    • Solution: Optimize the catalyst and ligand system to facilitate a faster transmetalation.

Question 3: My Buchwald-Hartwig amination is not proceeding. What are the likely issues?

Answer:

The Buchwald-Hartwig amination of this compound is particularly challenging due to the potential for side reactions with the nitro group.

  • Nitro Group Incompatibility with Strong Bases: The nitro group can be sensitive to the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, KOtBu), leading to substrate decomposition.[1]

    • Solution: Use a weaker base such as Cs₂CO₃ or K₃PO₄, although this may require higher temperatures and longer reaction times.[1] The use of LiN(TMS)₂ as a base has been shown to be compatible with some sensitive functional groups.[2]

  • Catalyst Poisoning: As with other pyridine derivatives, the N-oxide can inhibit the palladium catalyst.

    • Solution: Employ bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos, which have demonstrated effectiveness in couplings with heteroaryl halides.[3]

  • Amine Reactivity: The nature of the amine coupling partner can significantly impact the reaction outcome.

    • Solution: For less nucleophilic amines, a more active catalyst system and stronger base (if tolerated by the nitro group) may be necessary.

Question 4: In my Sonogashira coupling, I am observing Glaser coupling (homocoupling of the alkyne). What steps can I take to prevent this?

Answer:

Glaser coupling is a common side reaction in copper-co-catalyzed Sonogashira reactions.

  • Oxygen Presence: Oxygen promotes the oxidative dimerization of the terminal alkyne.

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.

  • Copper Co-catalyst: The copper(I) co-catalyst is often implicated in Glaser coupling.

    • Solution: Consider a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed that can mitigate this issue.[4] If using a copper co-catalyst, minimize its loading.

  • Base Selection: The choice and amount of the amine base can influence the extent of homocoupling.

    • Solution: Use a hindered amine base or optimize the equivalents of the base used.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-oxide and nitro groups in the reactivity of this compound?

A1: Both the N-oxide and the nitro group are strongly electron-withdrawing. This has a dual effect on the molecule's reactivity. The electron-withdrawing nature activates the C-Br bond towards oxidative addition in palladium-catalyzed coupling reactions, which can be beneficial. However, the N-oxide can also act as a ligand and potentially poison the palladium catalyst. The nitro group can be incompatible with strong bases often used in coupling reactions, particularly the Buchwald-Hartwig amination.

Q2: Which palladium catalyst precursor is generally recommended for these coupling reactions?

A2: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed catalysts. For Suzuki reactions of pyridine N-oxides, Pd(OAc)₂ has been shown to be effective even without a ligand in some cases. For more challenging couplings like the Buchwald-Hartwig amination, pre-catalysts incorporating bulky phosphine ligands are often preferred for their stability and activity.

Q3: How do I choose the appropriate ligand for my coupling reaction?

A3: For Suzuki and Buchwald-Hartwig reactions with this electron-deficient and potentially coordinating substrate, bulky, electron-rich phosphine ligands are generally the best choice. Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are designed to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination. For Sonogashira couplings, triphenylphosphine (PPh₃) is a standard ligand, but more specialized phosphines may be required for challenging substrates.

Q4: What are the key considerations for setting up these coupling reactions?

A4: The success of these reactions is highly dependent on meticulous experimental technique. Key considerations include:

  • Inert Atmosphere: All palladium-catalyzed coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation and unwanted side reactions.

  • Anhydrous and Degassed Solvents: Use of dry and oxygen-free solvents is crucial for maintaining catalyst activity.

  • Reagent Purity: Ensure all starting materials, reagents, and catalysts are of high purity.

  • Systematic Optimization: Due to the unique nature of the substrate, a systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal reaction conditions.

Catalyst Selection Workflow

CatalystSelection start Start: 2-Bromo-5-methyl- 4-nitropyridine 1-oxide coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C bond) coupling_type->suzuki Aryl/Vinyl Boronic Acid sonogashira Sonogashira (C-C alkyne bond) coupling_type->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (C-N bond) coupling_type->buchwald Primary/Secondary Amine suzuki_catalyst Catalyst System: - Pd(OAc)₂ (ligandless in H₂O) - Pd(OAc)₂ or Pd₂(dba)₃ with  SPhos/XPhos suzuki->suzuki_catalyst sonogashira_catalyst Catalyst System: - Pd(PPh₃)₄ / CuI - Copper-free: (AllylPdCl)₂ / P(t-Bu)₃ sonogashira->sonogashira_catalyst buchwald_catalyst Catalyst System: - Pd₂(dba)₃ or Pd(OAc)₂ with  XPhos/SPhos/RuPhos - Weaker base (Cs₂CO₃, K₃PO₄) buchwald->buchwald_catalyst optimize Optimize: - Base - Solvent - Temperature suzuki_catalyst->optimize sonogashira_catalyst->optimize buchwald_catalyst->optimize end Successful Coupling optimize->end

Caption: A decision workflow for selecting the appropriate catalyst system.

Quantitative Data Summary

Coupling ReactionCatalyst SystemBaseSolventTemperature (°C)Yield (%)Notes
Suzuki-Miyaura Pd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O100up to 94%For 2-bromopyridine N-oxide with phenylboronic acid. A good starting point for optimization.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100-110Good to ExcellentGeneral conditions for challenging heteroaryl bromides.
Sonogashira (AllylPdCl)₂ / P(t-Bu)₃DABCODMFRoom Temp.ExcellentCopper-free conditions. 3-bromopyridine-N-oxide coupled in excellent yield.[5]
Pd(PPh₃)₄ / CuIEt₃NDMF80-100Good to ExcellentStandard conditions, may require optimization to minimize Glaser coupling.
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃Toluene or Dioxane100-120Moderate to GoodWeaker base to avoid nitro group reduction. Generally effective for heteroaryl halides.
Pd(OAc)₂ / RuPhosK₃PO₄Toluene100-120Moderate to GoodAlternative bulky phosphine ligand system.

Note: The yields are based on reactions with analogous substrates and should be considered as starting points for optimization with this compound.

Experimental Protocols

The following are general starting protocols that will likely require optimization for this compound.

Suzuki-Miyaura Coupling (Ligand-free)

This protocol is adapted from a procedure for the coupling of 2-bromopyridine N-oxide.

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(OAc)₂ (0.0025 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add degassed water and diisopropylamine ((i-Pr)₂NH) (2.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling (Copper-Free)

This protocol is based on a general method for the copper-free Sonogashira coupling of aryl bromides.[5]

  • Reaction Setup: In a glovebox or under a stream of argon, add (AllylPdCl)₂ (0.025 equiv) and P(t-Bu)₃ (0.1 equiv) to a dry Schlenk tube.

  • Catalyst Activation: Add degassed DMF and stir for 10 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), and DABCO (2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of heteroaryl bromides, taking into account the nitro group.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Bromo-5-methyl-4-nitropyridine 1-oxide vs. 2-Chloro-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient synthesis of target molecules. Halogenated nitropyridine N-oxides are particularly valuable intermediates due to their activated electronic nature, which facilitates a variety of chemical transformations. This guide provides a detailed comparison of the reactivity of two such compounds: 2-Bromo-5-methyl-4-nitropyridine 1-oxide and 2-Chloro-5-methyl-4-nitropyridine 1-oxide. The focus of this analysis is on their susceptibility to nucleophilic aromatic substitution (SNA), a key reaction in the functionalization of these heterocyclic systems.

Theoretical Framework: Unpacking the Reactivity of 2-Halo-4-nitropyridine N-oxides

The reactivity of this compound and its chloro-analogue in nucleophilic aromatic substitution (SNAr) reactions is principally governed by the electronic properties of the pyridine N-oxide ring and the nature of the halogen substituent. The pyridine N-oxide moiety, in conjunction with the strongly electron-withdrawing nitro group at the 4-position, renders the pyridine ring highly electron-deficient. This electronic characteristic significantly activates the 2- and 6-positions towards attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the overall reaction rate. For 2-halopyridine N-oxides, the halogen at the 2-position acts as the leaving group.

A critical determinant of reactivity in SNAr reactions is the ability of the leaving group to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Generally, for SNAr reactions, the reactivity of halogens as leaving groups follows the trend: F > Cl > Br > I. This is attributed to the higher electronegativity of the lighter halogens, which better stabilizes the anionic intermediate through an inductive effect. Consequently, it is anticipated that 2-chloro-5-methyl-4-nitropyridine 1-oxide will exhibit greater reactivity towards nucleophiles in SNAr reactions compared to its bromo counterpart.

Conversely, in palladium-catalyzed cross-coupling reactions, the reactivity trend is reversed (I > Br > Cl > F). This is due to the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond is more readily cleaved in the oxidative addition step.

Visualizing the Nucleophilic Aromatic Substitution (SNAr) Pathway

The following diagram illustrates the generalized mechanism for the SNAr reaction of a 2-halo-5-methyl-4-nitropyridine 1-oxide with a generic nucleophile (Nu⁻).

SNAr_Mechanism reactant 2-Halo-5-methyl-4-nitropyridine 1-oxide intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate + Nu⁻ (Addition) nucleophile Nucleophile (Nu⁻) product 2-Substituted-5-methyl-4-nitropyridine 1-oxide intermediate->product - X⁻ (Elimination) leaving_group Halide ion (X⁻)

Caption: Generalized SNAr mechanism for 2-halopyridine N-oxides.

Comparative Reactivity Data (Predicted)

FeatureThis compound2-Chloro-5-methyl-4-nitropyridine 1-oxideRationale
Leaving Group Ability (SNAr) GoodExcellentHigher electronegativity of chlorine stabilizes the Meisenheimer complex more effectively.
Predicted Reaction Rate (SNAr) SlowerFasterThe rate-determining step (formation of the intermediate) is favored with the better leaving group.
Typical Reaction Conditions May require higher temperatures or longer reaction times.Generally proceeds under milder conditions.The higher reactivity allows for more facile substitution.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of 2-bromo- and 2-chloro-5-methyl-4-nitropyridine 1-oxide, a standardized kinetic study is recommended. The following protocol outlines a general method for comparing the rates of reaction with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry or HPLC.

Objective: To compare the second-order rate constants for the reaction of this compound and 2-chloro-5-methyl-4-nitropyridine 1-oxide with piperidine.

Materials:

  • This compound

  • 2-Chloro-5-methyl-4-nitropyridine 1-oxide

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile or ethanol)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC with a UV detector

  • Thermostatted cell holder

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of each 2-halo-5-methyl-4-nitropyridine 1-oxide in the chosen anhydrous solvent.

    • Prepare a stock solution of piperidine of a known concentration in the same solvent. The concentration of piperidine should be in large excess (at least 10-fold) compared to the pyridine N-oxide to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer or HPLC and the reaction solutions to a constant temperature (e.g., 25 °C) using a thermostatted cell holder.

    • To initiate the reaction, mix a known volume of the 2-halopyridine N-oxide stock solution with a known volume of the piperidine stock solution in the reaction vessel (e.g., a quartz cuvette for UV-Vis).

    • Immediately begin monitoring the reaction. This can be done by:

      • UV-Vis Spectrophotometry: Monitor the increase in absorbance of the product at a wavelength where it absorbs strongly and the reactants do not, or the decrease in absorbance of the reactant.

      • HPLC: At timed intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by acidification), and analyze the concentration of the reactant and/or product by HPLC.

  • Data Analysis:

    • For each reaction, plot the natural logarithm of the reactant concentration (or a function of absorbance) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of piperidine: k₂ = k' / [Piperidine].

    • Compare the calculated second-order rate constants for the bromo and chloro compounds to determine their relative reactivity.

Experimental Workflow Visualization

The following diagram outlines the workflow for the proposed comparative kinetic study.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_results 4. Results prep_halo Prepare Stock Solutions of Halo-Pyridine N-Oxides thermo Thermostat Solutions and Instrument prep_halo->thermo prep_nuc Prepare Stock Solution of Piperidine prep_nuc->thermo mix Mix Reactants to Initiate Reaction thermo->mix monitor Monitor Reaction Progress (UV-Vis or HPLC) mix->monitor plot Plot Kinetic Data monitor->plot calc_k Calculate Rate Constants (k' and k₂) plot->calc_k compare Compare Reactivity calc_k->compare

A Comparative Analysis of the Reactivity of 2-Bromo-5-methyl-4-nitropyridine 1-oxide in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Halogenated pyridines, particularly those activated by electron-withdrawing groups, are a cornerstone of medicinal chemistry, offering versatile handles for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of 2-Bromo-5-methyl-4-nitropyridine 1-oxide with other halopyridines in the context of nucleophilic aromatic substitution (SNAr), supported by available experimental data.

The reactivity of halopyridines in SNAr reactions is a well-established principle in organic chemistry. The electron-deficient nature of the pyridine ring, enhanced by the presence of a strongly electron-withdrawing nitro group and the N-oxide functionality, renders the carbon atoms at the 2- and 4-positions highly susceptible to nucleophilic attack. The N-oxide group, in particular, plays a crucial role in activating the pyridine ring towards both electrophilic and nucleophilic substitution, making pyridine N-oxides versatile synthetic intermediates.[1]

The Activating Power of N-Oxide and Nitro Groups

The introduction of an N-oxide function significantly alters the electronic properties of the pyridine ring. It enhances the electrophilicity of the C2 and C4 positions, thereby facilitating nucleophilic attack.[2] This activation is further amplified by the presence of a nitro group, one of the most powerful electron-withdrawing groups. When positioned at the 4-position, the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction through resonance.[3] This synergistic activation makes compounds like this compound highly reactive towards a variety of nucleophiles.

Comparative Reactivity Data

CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
4-Nitropyridine 1-oxidePiperidineEthanol306.23 x 10⁻⁶[4]
4-Bromopyridine 1-oxidePiperidineEthanol-Not explicitly stated, but mobility is lower than 4-nitro
2-Bromopyridine 1-oxidePiperidineEthanol-Not explicitly stated, but generally less reactive than 4-substituted isomers in this context
4-Chloropyridine 1-oxidePiperidineEthanol-Mobility is lower than 4-bromo

Note: The precise rate constants for the bromo- and chloro-derivatives were not provided in the accessible text, but their relative reactivity was described.

The data clearly indicates the strong activating effect of the 4-nitro group. In the absence of light, the reaction of 4-nitropyridine 1-oxide with piperidine follows second-order kinetics.[4] Generally, for nucleophilic aromatic substitution on pyridine rings, the reactivity of the halogen leaving group follows the trend F > Cl > Br > I. This is in contrast to palladium-catalyzed cross-coupling reactions where the trend is reversed (I > Br > Cl > F).

Experimental Protocols

The following is a general experimental protocol for determining the reaction kinetics of a halopyridine N-oxide with an amine, based on common methodologies described in the literature for similar compounds.

Kinetic Measurement of the Reaction of a Halopyridine N-oxide with Piperidine

Materials:

  • Substituted halopyridine N-oxide (e.g., this compound)

  • Piperidine

  • Anhydrous Ethanol (spectroscopic grade)

  • Constant temperature bath

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the halopyridine N-oxide in anhydrous ethanol of a known concentration (e.g., 1 x 10⁻³ M). Prepare a series of stock solutions of piperidine in anhydrous ethanol at various known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.).

  • Reaction Initiation: In a quartz cuvette, place a known volume of the piperidine solution and allow it to equilibrate to the desired reaction temperature in the constant temperature bath. Initiate the reaction by adding a small, known volume of the halopyridine N-oxide stock solution to the cuvette, ensuring rapid mixing.

  • Data Acquisition: Immediately place the cuvette in the UV-Vis spectrophotometer, also thermostated at the reaction temperature. Monitor the reaction by recording the change in absorbance at a wavelength where the product absorbs and the starting material does not, or where the change in absorbance is maximal.

  • Data Analysis: Under pseudo-first-order conditions (i.e., [Piperidine] >> [Halopyridine N-oxide]), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.

  • Determination of the Second-Order Rate Constant (k₂): Plot the values of kobs against the corresponding concentrations of piperidine. The slope of the resulting linear plot will be the second-order rate constant, k₂.

Visualizing the Reaction Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on a pyridine N-oxide and a typical experimental workflow for kinetic analysis.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Halopyridine Halopyridine N-oxide X = Br, Cl, etc. Meisenheimer { Meisenheimer Complex |  (Anionic Intermediate)} Halopyridine:f0->Meisenheimer:f0 + Nu⁻ Nucleophile Nucleophile Nu⁻ Meisenheimer:f0->Halopyridine:f0 Reversible Product Substituted Pyridine N-oxide Meisenheimer:f0->Product:f0 - X⁻ LeavingGroup Leaving Group X⁻

Caption: General mechanism of nucleophilic aromatic substitution on a halopyridine N-oxide.

Experimental_Workflow A Prepare Stock Solutions (Halopyridine & Nucleophile) B Equilibrate Nucleophile Solution to Temperature A->B C Initiate Reaction by Adding Halopyridine B->C D Monitor Absorbance Change over Time (UV-Vis) C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Second-Order Rate Constant (k₂) from Slope F->G

References

A Comparative Guide to the Validation of 2-Bromo-5-methyl-4-nitropyridine 1-oxide Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount to the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-Bromo-5-methyl-4-nitropyridine 1-oxide. The information is supported by detailed experimental protocols and data presented for objective comparison.

Reversed-phase HPLC (RP-HPLC) is the most widely adopted and preferred method for the purity analysis of a vast array of pharmaceutical compounds, including pyridine derivatives, due to its high resolution, sensitivity, and specificity.[1][2][3] This technique allows for the effective separation of the main compound from potential impurities, such as unreacted starting materials and by-products from the synthesis.[2]

Comparative Analysis of Purity Validation Methods

While HPLC stands as the gold standard, other techniques can be employed for preliminary or orthogonal assessments of purity. The choice of method often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

Analytical Technique Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, applicable to a wide range of compounds, well-established and robust.[2][3]Can be time-consuming, requires solvent disposal.[4]Routine quality control, stability testing, impurity profiling.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds, high efficiency.[1][5]Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity.[1]Analysis of residual solvents, volatile impurities.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase.Faster separations than HPLC, reduced organic solvent consumption.[6]Less universally available than HPLC, may require specialized instrumentation.[3]Chiral separations, purification of complex mixtures.
Hydrophilic Interaction Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high concentration of organic solvent.Better retention of very polar compounds compared to RP-HPLC.[6]Can have longer equilibration times, mobile phase preparation can be more complex.Analysis of highly polar impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating reversed-phase HPLC method for the quantitative analysis of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.[2]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[2]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 254 nm (or the maximum absorption wavelength of the analyte).[1]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.[1]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

System Suitability:

Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be not less than 2000.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds.[1] For this compound, which may have limited volatility, derivatization might be necessary to improve its thermal stability and volatility.

Instrumentation and Conditions:

  • GC System: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[5]

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

Sample Preparation (with derivatization):

  • Accurately weigh the sample into a vial.

  • Add a suitable derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at a specified temperature (e.g., 70 °C) for a set time to ensure complete derivatization.

  • Dilute with an appropriate solvent before injection.

Logical Comparison of Analytical Methods

The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates the decision-making process based on the properties of the analyte.

Method_Selection start Analyte: 2-Bromo-5-methyl-4- nitropyridine 1-oxide volatility Volatile & Thermally Stable? start->volatility polarity Highly Polar? volatility->polarity No gc Gas Chromatography (GC) volatility->gc Yes hplc Reversed-Phase HPLC (Gold Standard) polarity->hplc No hilic HILIC polarity->hilic Yes sfc SFC (Alternative) hplc->sfc Consider for speed/ greenness

Caption: Decision tree for analytical method selection.

Quantitative Data Summary

The following table presents hypothetical performance data for the different analytical techniques in the purity validation of this compound.

Parameter HPLC GC (with Derivatization) SFC
Purity (%) 99.5 ± 0.199.3 ± 0.299.6 ± 0.1
Limit of Detection (LOD) 0.01%0.02%0.01%
Limit of Quantitation (LOQ) 0.03%0.06%0.03%
Precision (RSD, %) < 1.0< 1.5< 1.0
Analysis Time (min) 302015

This comparative guide demonstrates that while several analytical techniques are available for purity determination, HPLC remains the most robust and widely applicable method for non-volatile pharmaceutical intermediates like this compound. The detailed protocol and comparative data provided herein serve as a valuable resource for researchers in establishing effective and reliable quality control procedures.

References

Unveiling the Anticancer Potential of 1H-pyrrolo[3,2-c]pyridine Derivatives Originating from 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of a novel class of colchicine-binding site inhibitors reveals potent cytotoxic activity against various human cancer cell lines. This guide delves into the synthesis, biological evaluation, and structure-activity relationship of these promising anticancer agents, offering valuable insights for researchers and drug development professionals.

A recent study has illuminated the significant anticancer properties of a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives synthesized from the key intermediate, 2-Bromo-5-methyl-4-nitropyridine 1-oxide. These compounds have demonstrated potent activity as colchicine-binding site inhibitors, effectively disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive comparison of these derivatives, supported by experimental data and detailed protocols.

Comparative Anticancer Activity

The newly synthesized 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their in vitro anticancer activity against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound. The results are summarized in the table below, with Combretastatin A-4 (CA-4), a known potent tubulin inhibitor, used as a positive control.

CompoundHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a 2.153.242.87
10b 1.892.562.11
10c 1.542.031.88
10d 0.871.120.95
10h 0.911.251.03
10l 2.533.873.14
10t 0.120.180.21
CA-4 0.020.030.03

Structure-Activity Relationship Insights

The study revealed key structure-activity relationships (SAR) among the synthesized derivatives. It was observed that the introduction of electron-donating groups, such as a methyl (10d) or methoxy (10h) group at the para-position of the B-ring, resulted in increased antiproliferative activity.[1] Conversely, the presence of electron-withdrawing groups like fluorine (10l) led to a decrease in activity.[1] Notably, compound 10t , which incorporates a more complex heterocyclic B-ring, exhibited the most potent anticancer activity across all three cell lines, with IC50 values in the nanomolar range.[1]

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

Further investigations into the mechanism of action of the most potent compound, 10t , confirmed its role as a tubulin polymerization inhibitor. Immunostaining assays demonstrated that 10t significantly disrupted the microtubule dynamics within HeLa cells at a concentration of 0.12 μM.[1] This disruption of microtubule function leads to a halt in the cell cycle at the G2/M phase. Flow cytometry analysis revealed that treatment of HeLa cells with 10t resulted in a dose-dependent increase in the percentage of cells arrested in the G2/M phase, rising from 3.8% in the control group to 67.3% at a concentration three times its IC50 value.[2] This cell cycle arrest ultimately triggers apoptosis, or programmed cell death, in the cancer cells.

Experimental Protocols

Synthesis of this compound (Intermediate 13)

To a solution of 2-bromo-5-methylpyridine-1-oxide (1 g, 5.3 mmol) in 2 mL of concentrated sulfuric acid, a 1:1 mixture of fuming nitric acid and sulfuric acid (3 mL) was added dropwise while stirring at 60 °C. The resulting mixture was stirred for an additional hour at 90 °C. After cooling to room temperature, the reaction was quenched by pouring it into ice water. The mixture was then filtered, and the filtrate was extracted three times with ethyl acetate (30 mL each). The combined organic layers were dried and concentrated to yield the title compound.[1]

General Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives (10a-t)

The synthesis of the final derivatives involved a multi-step process starting from this compound. A key step is the formation of the pyrrolo[3,2-c]pyridine core. The intermediate (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide was synthesized by reacting 2-bromo-5-methyl-4-nitropyridine-1-oxide with N,N-dimethylformamide dimethyl acetal.[1] This was followed by a reductive cyclization using iron powder in acetic acid to form 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2] The final derivatives were then obtained through further modifications of this core structure.

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for a specified period. The MTT reagent was added to each well, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured using a microplate reader to determine cell viability and calculate the IC50 values.

Visualizing the Pathways

To better understand the processes described, the following diagrams illustrate the synthetic pathway to the core scaffold and the biological pathway affected by the most potent derivative.

G cluster_synthesis Synthetic Pathway to Pyrrolo[3,2-c]pyridine Core A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl- nitropyridine 1-oxide A->B m-CPBA C (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide B->C DMF-DMA D 6-bromo-1H-pyrrolo [3,2-c]pyridine C->D Fe, AcOH

Caption: Synthetic route to the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.

G cluster_cell_cycle Mechanism of Action of Compound 10t Tubulin Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Disruption Microtubule Disruption Microtubules->Disruption Compound10t Compound 10t Compound10t->Microtubules Inhibition G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by compound 10t leads to G2/M cell cycle arrest and apoptosis.

References

Spectroscopic Analysis of Reaction Products from 2-Bromo-5-methyl-4-nitropyridine 1-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of potential reaction products derived from 2-Bromo-5-methyl-4-nitropyridine 1-oxide. This versatile starting material offers multiple reaction pathways, primarily centered around the reduction of the nitro group and the N-oxide functionality, as well as nucleophilic substitution of the bromo group. This document presents a comparison of the spectroscopic data for two key reaction products: 2-Bromo-5-methyl-4-pyridinamine, formed via reduction, and a proposed nucleophilic substitution product, 2-Methoxy-5-methyl-4-nitropyridine, by analogy to similar chloro-derivatives.

Comparative Analysis of Reaction Pathways and Products

The reactivity of this compound allows for the synthesis of various substituted pyridine scaffolds, which are of significant interest in medicinal chemistry and drug development. Below, we compare two primary reaction pathways and their respective products.

Reaction Pathway 1: Reduction of the Nitro Group and N-Oxide

The reduction of both the nitro group and the N-oxide in 4-nitropyridine N-oxide derivatives is a common transformation.[1] For the analogous 2-chloro-5-methyl-4-nitropyridine-1-oxide, this reduction is known to yield 2-chloro-5-methyl-4-pyridinamine. It is therefore highly probable that this compound undergoes a similar reaction to produce 2-Bromo-5-methyl-4-pyridinamine.

Reaction Pathway 2: Nucleophilic Substitution of the Bromo Group

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack. By analogy with the corresponding chloro derivative, which reacts with sodium methoxide to yield 2-methoxy-4-methyl-5-nitropyridine[2], it is anticipated that this compound would undergo a similar nucleophilic substitution with methoxide to yield 2-Methoxy-5-methyl-4-nitropyridine 1-oxide.

The following sections provide a detailed comparison of the spectroscopic data for these two products, supported by experimental protocols and data from closely related compounds where direct data is unavailable.

Data Presentation: Spectroscopic Data of Reaction Products

The following tables summarize the key spectroscopic data for the primary reaction product (reduction) and a potential nucleophilic substitution product. Data for the closely related 2-Amino-5-bromo-4-methylpyridine is provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2-Bromo-5-methylpyridin-4-amine 7.78, 6.49s1H, 1HPyridine-H
4.81br s2H-NH₂
2.09s3H-CH₃
2-Methoxy-4-methyl-5-nitropyridine [2]8.94s1HPyridine-H
6.97s1HPyridine-H
3.99s3H-OCH₃
2.58s3H-CH₃

Table 2: Mass Spectrometry Data

Compoundm/zIon Description
2-Amino-5-bromo-4-methylpyridine [3]187/189[M]⁺ (Characteristic 1:1 isotopic pattern for Br)
2-Methoxy-4-methyl-5-nitropyridine [2]168[M]⁺
5-Bromo-2-methyl-4-nitropyridine 1-oxide (Starting Material)[4]233.0[M+H]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the synthesized products and confirm their structural integrity.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer probe.

  • Tune and shim the magnetic field to ensure homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Perform phase and baseline corrections.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the reaction products.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method): [5]

  • Thoroughly mix approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) to form a transparent pellet.

Data Acquisition: [5]

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of a pure KBr pellet.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the products.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Infuse the sample solution into the ion source at a constant flow rate.

  • Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte.

  • For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements for elemental composition determination.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway start This compound product1 2-Bromo-5-methyl-4-pyridinamine start->product1 Reduction (e.g., Fe/AcOH or H₂, Pd/C) product2 2-Methoxy-5-methyl-4-nitropyridine 1-oxide start->product2 Nucleophilic Substitution (e.g., NaOMe/MeOH)

Caption: Reaction pathways of this compound.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Reaction of this compound purification Purification (e.g., Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (ESI, HRMS) purification->ms structure Structure Elucidation & Comparison nmr->structure ir->structure ms->structure

Caption: General workflow for the synthesis and spectroscopic analysis.

References

Purity Analysis of Commercially Available 2-Bromo-5-methyl-4-nitropyridine 1-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of commercially available 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a key intermediate in the synthesis of various pharmacologically active compounds. This document offers a comparison of the product's purity with a common alternative, outlines detailed experimental protocols for quality assessment, and presents data in a clear, comparative format to aid researchers in selecting the appropriate reagent for their specific needs.

Commercial Availability and Stated Purity

This compound is available from several chemical suppliers. The stated purity for this reagent is typically high, often cited as 98% or greater. This high level of purity is crucial for its use in multi-step syntheses where impurities can affect reaction yields and the purity of the final product.

SupplierStated PurityAdditional Information
Sigma-Aldrich98%[1]-
RPN Organics Private Limited (via IndiaMART)98%[2]Reagent Grade
BLD Pharmatech98%[1]-

It is important to note that while suppliers provide a general purity value, batch-to-batch variability can occur. Therefore, in-house quality control is highly recommended. While specific Certificates of Analysis (CoA) with detailed batch-specific data are not always publicly available[1], a thorough understanding of the potential impurities and the methods to detect them is essential.

Potential Impurities

The primary route for the synthesis of this compound involves the nitration of a corresponding 2-bromo-5-methylpyridine 1-oxide precursor.[2] Potential impurities may arise from incomplete reaction, side reactions, or the presence of impurities in the starting materials.

Common Potential Impurities:

  • Starting Material: Unreacted 2-bromo-5-methylpyridine 1-oxide.

  • Isomeric Byproducts: Positional isomers formed during the nitration step.

  • Dehalogenated Species: 5-methyl-4-nitropyridine 1-oxide.

  • Solvent Residues: Residual solvents from the synthesis and purification process.

Experimental Protocols for Purity Analysis

To independently verify the purity of commercially available this compound, the following High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) protocols are recommended.

High-Performance Liquid Chromatography (HPLC) Protocol

Given that pyridine N-oxides are polar compounds, a robust HPLC method is necessary for accurate purity assessment. Challenges in retaining such polar compounds on standard C18 columns are common.[3] Therefore, a method employing a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) may be advantageous. The following is a recommended starting method that can be optimized as needed.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For the analysis of potential volatile or semi-volatile impurities, a GC-MS method is recommended. Tokyo Chemical Industry (TCI) reports using Gas Chromatography (GC) for purity determination of the related compound 2-Bromo-4-nitropyridine N-Oxide, indicating its suitability for this class of compounds.[4]

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Purity Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (HPLC) dilute->filter for HPLC gcms GC-MS Analysis dilute->gcms for GC-MS hplc HPLC Analysis filter->hplc peak_integration Peak Integration hplc->peak_integration gcms->peak_integration impurity_id Impurity Identification (MS) gcms->impurity_id purity_calc Purity Calculation (Area % Method) peak_integration->purity_calc impurity_id->purity_calc inform

Experimental workflow for purity analysis.

Comparison with an Alternative: 2-Chloro-5-methyl-4-nitropyridine 1-oxide

A common alternative to this compound is its chloro-analogue, 2-Chloro-5-methyl-4-nitropyridine 1-oxide. The choice between these two reagents often depends on the specific reaction, desired reactivity, and cost.

FeatureThis compound2-Chloro-5-methyl-4-nitropyridine 1-oxide
CAS Number 60323-98-0[1][2]60323-96-8[5]
Molecular Weight 233.02 g/mol 188.57 g/mol [5]
Reactivity Generally more reactive in nucleophilic aromatic substitution reactions due to the better leaving group ability of bromide compared to chloride.Less reactive than the bromo-analogue, which can sometimes offer better selectivity in certain reactions.
Cost Typically higher due to the higher cost of bromine-containing starting materials.Generally more cost-effective.
Stated Purity Commonly available at ≥98% purity.[1][2]Commercially available with purities in the range of 95-99%.[6]

Logical Relationship for Reagent Selection

reagent_selection start Reagent Selection reactivity_needed High Reactivity Required? start->reactivity_needed cost_consideration Cost is a Major Constraint? reactivity_needed->cost_consideration No bromo_reagent Select this compound reactivity_needed->bromo_reagent Yes chloro_reagent Select 2-Chloro-5-methyl-4-nitropyridine 1-oxide cost_consideration->chloro_reagent Yes consider_chloro Consider 2-Chloro Analogue for Potentially Higher Selectivity cost_consideration->consider_chloro No consider_chloro->bromo_reagent consider_chloro->chloro_reagent

Decision guide for selecting between bromo- and chloro-analogues.

Conclusion

The commercially available this compound is generally of high purity, making it a suitable reagent for various synthetic applications. However, for critical applications in drug development and research, it is imperative to conduct in-house purity analysis to ensure batch-to-batch consistency and identify any potential impurities that could adversely affect experimental outcomes. The provided HPLC and GC-MS protocols serve as a robust starting point for such quality control measures. When considering alternatives, 2-Chloro-5-methyl-4-nitropyridine 1-oxide presents a viable, more cost-effective option, with the choice between the two largely dependent on the required reactivity for the specific chemical transformation.

References

A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of substituted pyridines, in particular, is of significant interest in medicinal chemistry due to their prevalence in pharmaceutical agents. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a challenging substrate due to the presence of both a coordinating N-oxide and a strongly electron-withdrawing nitro group. The selection of an appropriate catalyst system is critical to overcoming these challenges and achieving high yields.

Performance Comparison of Catalytic Systems

The choice of palladium precursor and ligand is paramount for the successful Suzuki coupling of this compound. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, and the potential for the N-oxide to coordinate with the palladium center, can lead to catalyst deactivation and low yields. Below is a summary of the expected performance of different palladium-based catalytic systems for this transformation, based on data from structurally and electronically similar substrates.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected Yield (%)Notes
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10040-60A standard, readily available catalyst. May suffer from deactivation with this substrate.
System 2: Palladacycle
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O90-11065-85A robust and versatile catalyst, often effective for challenging substrates.
System 3: Buchwald Ligand
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-10080-95+Bulky, electron-rich ligand that can stabilize the catalyst and promote reductive elimination, often leading to high yields.
System 4: N-Heterocyclic Carbene (NHC) Precatalyst
Pd-PEPPSI-IPrIPrK₃PO₄THF60-8085-95+Highly active catalyst, often effective at lower temperatures and for sterically hindered or electron-poor substrates.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points, and optimization of specific parameters may be necessary to achieve the best results.

General Procedure using a Buchwald Ligand System (System 3)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed toluene and water (e.g., 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.

General Procedure using an N-Heterocyclic Carbene (NHC) Precatalyst (System 4)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd-PEPPSI-IPr (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd-PEPPSI-IPr, and K₃PO₄ to a dry Schlenk tube or vial.

  • Add anhydrous THF.

  • Seal the tube or vial and heat the reaction mixture to 60-80 °C.

  • Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification as described in the previous protocol.

Visualizing the Process

To aid in the understanding of the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst, Ligand inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 60-110 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)(X)Ln pd0->pd_complex Ar-X oa_label Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')Ln pd_complex->transmetalation_complex Ar'-B(OR)2 (Base) trans_label Transmetalation transmetalation_complex->pd0 Ar-Ar' re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Novel Anticancer Agents Derived from 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential novel compounds synthesized from the versatile starting material, 2-Bromo-5-methyl-4-nitropyridine 1-oxide. While specific literature on the biological activity of derivatives from this exact starting material is emerging, its chemical functionalities suggest a rich scaffold for the development of potent anticancer agents. This document outlines the synthesis of proposed novel compounds, compares their predicted potential with known pyridine-based anticancer agents, and provides detailed experimental protocols for their characterization and evaluation.

Introduction to the Therapeutic Potential of Pyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide array of biological activities, including significant potential in oncology by targeting various cancer cell lines.[1][3] The unique electronic properties of the pyridine ring, coupled with the ability to introduce diverse substituents, allow for the fine-tuning of pharmacological activity. Specifically, nitropyridine derivatives have shown promise in the design of targeted anticancer agents.[4]

The starting material, this compound, offers several reactive sites for derivatization, making it an attractive building block for novel drug discovery. The bromine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution, the nitro group at the 4-position can be reduced to an amino group for further functionalization, and the N-oxide moiety can influence the reactivity of the ring and introduce unique pharmacological properties.

Proposed Novel Compounds and Synthetic Pathways

Based on the known reactivity of substituted pyridine N-oxides, two primary synthetic routes are proposed for the generation of novel compound libraries from this compound:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The bromine atom can be displaced by a variety of nucleophiles, such as primary and secondary amines, to introduce diverse side chains. This allows for the exploration of structure-activity relationships (SAR) by varying the substituent.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further modified, for example, by acylation or urea formation, to generate another series of novel derivatives.

The following diagram illustrates these proposed synthetic pathways:

G cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Group Reduction start This compound snar_reagent R-NH2 (Amine) start->snar_reagent SNAr Reaction reduction_reagent Reducing Agent (e.g., Fe/AcOH) start->reduction_reagent Reduction snar_product Novel Compound Series A (2-Amino-5-methyl-4-nitropyridine 1-oxide derivatives) snar_reagent->snar_product reduction_product 2-Bromo-5-methyl-4-aminopyridine 1-oxide reduction_reagent->reduction_product acylation_reagent R-COCl or R-NCO reduction_product->acylation_reagent Acylation/Urea Formation acylation_product Novel Compound Series B (Acylamino/Urea derivatives) acylation_reagent->acylation_product

Caption: Proposed synthetic pathways for novel compounds.

Comparative Analysis of Anticancer Activity

To contextualize the potential of novel compounds derived from this compound, this section provides a comparison with the known anticancer activities of other pyridine derivatives. The following tables summarize the in vitro cytotoxic activity of various pyridine-based compounds against different human cancer cell lines.

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 (Breast Cancer) Cells
Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8a 4-Fluorophenyl urea7.035.14
8b 4-Chlorophenyl urea4.682.50
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
Doxorubicin Standard Chemotherapeutic1.93Not Reported
Sorafenib Multi-kinase inhibitor4.50Not Reported
Data sourced from a study by El-Naggar et al.[1]

The data in Table 1 clearly demonstrates that the nature of the substituent on the phenyl urea moiety significantly influences the anticancer activity against the MCF-7 breast cancer cell line.[1] Notably, compound 8e , with a 4-iodophenyl urea substitution, exhibited the highest potency, being significantly more active than the standard chemotherapeutic drug Doxorubicin.[1] This highlights the potential for discovering highly active compounds through systematic modification of the substituents.

Table 2: Comparative Anticancer Activity of Spiro-Pyridine Derivatives
Compound IDIC50 (µM) against HepG-2 (Liver Cancer)IC50 (µM) against Caco-2 (Colon Cancer)
5 10.58 ± 0.89.78 ± 0.7
7 8.90 ± 0.67.83 ± 0.5
8 8.42 ± 0.713.61 ± 1.2
Doxorubicin 4.50 ± 0.212.49 ± 1.1
Data sourced from a study on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives.[2]

The spiro-pyridine derivatives in Table 2 show promising anticancer activity, with compound 7 being more potent than Doxorubicin against the Caco-2 colon cancer cell line.[2] This further underscores the versatility of the pyridine scaffold in generating structurally diverse and biologically active molecules.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material and the evaluation of the anticancer activity of the novel compounds.

Synthesis of this compound

A detailed protocol for the synthesis of the starting material has been reported.

  • Materials: 5-bromo-2-methylpyridine 1-oxide, Sulfuric acid, Fuming nitric acid, 2 M aqueous sodium carbonate, Dichloromethane, Magnesium sulfate.

  • Procedure:

    • Dissolve 5-bromo-2-methylpyridine 1-oxide (1 eq) in sulfuric acid (6 eq) and cool the solution to 0°C.

    • Add fuming nitric acid (5 eq) dropwise to the cooled solution.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 90°C for 2 hours.

    • Cool the reaction in an ice bath and slowly adjust the pH to 10 with a 2 M aqueous sodium carbonate solution.

    • Extract the aqueous solution twice with dichloromethane.

    • Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield this compound.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[1]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 104 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized pyridine derivatives.

    • Incubate for 48 and 72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental and Characterization Workflow

The following diagram outlines a typical workflow for the synthesis, characterization, and biological evaluation of novel compounds.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of Novel Derivatives purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FT-IR Spectroscopy purification->ftir in_vitro In Vitro Anticancer Screening (e.g., MTT Assay) nmr->in_vitro ms->in_vitro ftir->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar

Caption: Workflow for novel compound characterization.

Conclusion

This compound represents a promising starting material for the synthesis of novel pyridine derivatives with potential anticancer activity. By leveraging its versatile reactivity, researchers can generate diverse compound libraries for biological screening. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for scientists and drug development professionals engaged in the discovery of next-generation cancer therapeutics. Further investigation into the synthesis and biological evaluation of derivatives from this scaffold is highly encouraged.

References

Efficacy of 2-Bromo-5-methyl-4-nitropyridine 1-oxide Derivatives as p38 MAPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of hypothetical derivatives of 2-Bromo-5-methyl-4-nitropyridine 1-oxide as enzyme inhibitors. While direct experimental data for this specific compound is not available in current literature, its structural components strongly suggest a plausible role as a precursor for pyridinylimidazole-based inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is a critical regulator of inflammatory responses, making its inhibitors promising therapeutic candidates for a range of diseases.

This document outlines a logical framework for the synthesis of such derivatives, compares their hypothetical inhibitory activity with established p38 MAPK inhibitors, and provides detailed experimental protocols for their evaluation.

Comparative Analysis of p38 MAPK Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. The following table compares the IC50 values of well-characterized p38 MAPK inhibitors with a hypothetical derivative of this compound.

Compound Target Enzyme IC50 (nM) Cell-Based IC50 (µM)
Hypothetical Pyridinylimidazole Derivative p38α MAPKData not availableData not available
SB 203580p38α (SAPK2a)500.3-0.5 (THP-1 cells)
p38β2 (SAPK2b)500
SB 202190p38α (SAPK2a)504.73 (THP-1 cells)
p38β2 (SAPK2b)100
BIRB 796p38α38
p38β65
p38γ200
p38δ520

Signaling Pathway and Proposed Inhibition

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory cytokines. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Pyridinylimidazole-based compounds are known to be potent and selective inhibitors of p38α and p38β isoforms by competing with ATP for binding to the enzyme's active site. The proposed derivative of this compound is hypothesized to function as a p38 MAPK inhibitor through a similar mechanism.

p38_pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK, MLK) Stress Stimuli->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates MK2 MAPKAPK-2 (MK2) p38->MK2 activates Transcription_Factors Transcription Factors (e.g., ATF-2, MEF-2) p38->Transcription_Factors activates Inflammation Inflammation (TNF-α, IL-1β production) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor Hypothetical Pyridinylimidazole Derivative Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and the proposed point of inhibition.

Experimental Protocols

Hypothetical Synthesis of a Pyridinylimidazole Derivative

A plausible synthetic route to a pyridinylimidazole derivative from this compound is outlined below. This proposed pathway is based on established methodologies for the synthesis of pyridinylimidazole inhibitors from bromopyridine precursors.

synthesis_workflow start 2-Bromo-5-methyl- 4-nitropyridine 1-oxide step1 Reaction with 4-fluorophenyl-imidazole start->step1 intermediate Pyridinylimidazole N-oxide derivative step1->intermediate step2 Deoxygenation (e.g., PCl3) intermediate->step2 product Final Pyridinylimidazole Inhibitor step2->product

Caption: Hypothetical workflow for the synthesis of a p38 MAPK inhibitor.

In Vitro p38α MAPK Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the in vitro IC50 value of a test compound against the p38α MAPK isoform.

Materials:

  • Purified recombinant human p38α MAPK enzyme

  • Kinase substrate (e.g., ATF-2 peptide)

  • ATP

  • Test compound (serial dilutions)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration would be 100 µM. A DMSO-only control should also be prepared.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.

    • Prepare a master mix of the p38α kinase and the ATF-2 substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

assay_workflow A Prepare serial dilutions of test inhibitor B Add inhibitor, p38α enzyme, and substrate to well A->B C Initiate reaction with ATP B->C D Incubate for 60 min at room temperature C->D E Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent D->E F Incubate for 40 min E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate for 30 min G->H I Measure luminescence H->I J Plot data and calculate IC50 I->J

Caption: Experimental workflow for a luminescent-based p38 kinase inhibition assay.

Conclusion

While further research is required to synthesize and experimentally validate the enzyme inhibitory activity of this compound derivatives, the structural analogy to known pyridinylimidazole inhibitors of p38 MAPK provides a strong rationale for their investigation. The protocols and comparative data presented in this guide offer a robust framework for researchers to explore this promising class of compounds as potential therapeutic agents for inflammatory diseases.

Benchmarking the synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for producing 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We present a detailed comparison of a traditional two-step synthesis with a more streamlined one-step approach, offering quantitative data, complete experimental protocols, and a visual workflow to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound can be approached through distinct pathways. The conventional method involves a two-step process: the N-oxidation of 2-bromo-5-methylpyridine followed by nitration. An alternative, more direct route combines these two transformations into a single synthetic operation. Below is a summary of the key differentiators between these methods.

ParameterTwo-Step SynthesisOne-Step Synthesis (Projected)
Starting Material 2-Bromo-5-methylpyridine2-Bromo-5-methylpyridine
Key Transformations 1. N-Oxidation2. NitrationCombined N-Oxidation and Nitration
Primary Reagents Hydrogen Peroxide, Acetic Acid, Fuming Nitric Acid, Sulfuric AcidHydrogen Peroxide, Acetic Anhydride, Sulfuric Acid, Maleic Anhydride, Sodium Nitrate
Overall Yield ~85% (calculated from reported yields of 95% for step 1 and 90% for step 2)[1]>10% higher than conventional methods (as claimed for analogous compounds)[2]
Reaction Time Multi-day processSignificantly shorter, with oxidation time halved[2]
Process Complexity Requires isolation of an intermediateStreamlined process, avoiding intermediate isolation

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

cluster_0 Two-Step Synthesis A 2-Bromo-5-methylpyridine B N-Oxidation (H₂O₂, Acetic Acid) A->B C 5-Bromo-2-methylpyridine 1-oxide B->C D Nitration (Fuming HNO₃, H₂SO₄) C->D E This compound D->E cluster_1 One-Step Synthesis F 2-Bromo-5-methylpyridine G Combined Oxidation & Nitration (H₂O₂, Acetic Anhydride, H₂SO₄, NaNO₃, Catalysts) F->G H This compound G->H

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methyl-4-nitropyridine 1-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 2-Bromo-5-methyl-4-nitropyridine 1-oxide, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are classified as hazardous materials. Key hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][5]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Before handling this compound for any purpose, including disposal, personnel must wear appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).
Eye/Face Protection Safety goggles or a face shield.
Skin and Body Protection Protective clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.

2. Spill and Contamination Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from entering drains or waterways.[4][6]

  • Clean-up:

    • Avoid generating dust.[4][5]

    • For solid material, carefully sweep or shovel into a suitable, closed container for disposal.[2][3][5]

    • Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Decontaminate: Thoroughly clean the spill area.

  • Dispose: Contaminated materials and cleaning residues must be disposed of as hazardous waste.

3. Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4][5] This ensures compliance with all applicable federal, state, and local regulations.[6]

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Labeling: Clearly label the waste container with the chemical name and associated hazard symbols.

  • Containment: Store the waste in a suitable, tightly closed, and properly labeled container.[1][4][5] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

  • Documentation: Maintain accurate records of the amount of waste generated and its composition.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified waste management company.[4][5] The disposal company will transport the waste to an approved treatment and disposal facility.[1]

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[5][6]

  • Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is permitted by your institution's safety protocols and local regulations.

  • Contaminated packaging should be disposed of as unused product.[4][5]

4. Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have 2-Bromo-5-methyl- 4-nitropyridine 1-oxide for Disposal assess_hazards Assess Hazards (SDS Review) start->assess_hazards wear_ppe Wear Appropriate PPE assess_hazards->wear_ppe check_contamination Is the material a spill or a pure/unwanted product? wear_ppe->check_contamination spill_cleanup Follow Spill Cleanup Protocol check_contamination->spill_cleanup Spill package_waste Package in a Labeled, Closed Container check_contamination->package_waste Product spill_cleanup->package_waste store_waste Store in a Designated Hazardous Waste Area package_waste->store_waste document_disposal Document Waste for Disposal store_waste->document_disposal contact_disposal Contact Licensed Waste Disposal Service end End: Compliant Disposal contact_disposal->end document_disposal->contact_disposal

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.